Z-FG-NHO-BzOME
Beschreibung
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Structure
2D Structure
Eigenschaften
Molekularformel |
C27H27N3O7 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30-24(31)17-28-25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,32)(H,29,34)(H,30,31)/t23-/m0/s1 |
InChI-Schlüssel |
MWMGBOYXKWUFNQ-QHCPKHFHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Caspase Inhibitor Z-FG-NHO-BzOME
Disclaimer: The compound "Z-FG-NHO-BzOME" is not found in the current chemical literature. This guide is based on the putative chemical structure derived from the systematic nomenclature and provides information on related compounds and methodologies.
Chemical Structure and Properties of this compound
Based on standard peptide chemistry nomenclature, the name this compound can be deconstructed as follows:
-
Z : A benzyloxycarbonyl protecting group at the N-terminus.
-
F : A phenylalanine residue.
-
G : A glycine residue.
-
NHO-BzOME : A C-terminal modification consisting of a hydroxylamine (-NH-O-) linked to a benzoyl methyl ester.
The putative chemical structure is:
Systematic Name: Methyl 4-((2-(2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)acetamido)oxy)benzoate
Molecular Formula: C₂₇H₂₇N₃O₇
Molecular Weight: 521.52 g/mol
SMILES String: COC(=O)c1ccc(ONC(=O)CNC(=O)C(Cc2ccccc2)NC(=O)OCc3ccccc3)cc1
Chemical Structure Diagram:
(Note: This is a representation of the putative structure)
| Property | Value | Source |
| Molecular Weight | 521.52 g/mol | Calculated |
| LogP | ~3.5 | Estimated |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 8 | Calculated |
| Molar Refractivity | ~140 cm³ | Estimated |
| Polar Surface Area | ~145 Ų | Estimated |
Introduction to Dipeptide-Based Caspase Inhibitors
The putative structure of this compound, a Z-protected dipeptide with a reactive C-terminal group, is characteristic of a class of enzyme inhibitors targeting cysteine proteases, particularly caspases. Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1]
Dipeptide-based inhibitors have been shown to be effective cytoprotective agents in various models of apoptosis.[2] While tetrapeptide sequences often provide higher potency in cell-free assays, dipeptidic structures can exhibit superior in vivo properties, likely due to better cell permeability.[2] The general structure of such inhibitors can be divided into three key regions: an N-terminal protecting group (P4 position), a dipeptide core (P3-P2), and a reactive "warhead" group at the C-terminus (P1') that interacts with the active site of the enzyme.[3]
The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis and is frequently used in commercially available caspase inhibitors like Z-VAD-FMK.[1][2][3][4][5] The C-terminal modification, in this case, a hydroxylamine derivative, can act as a reactive intermediate or a metal-binding motif, which is a common feature in protease inhibitors.[5][6]
Synthesis and Experimental Protocols
The synthesis of this compound would likely follow standard solution-phase peptide coupling methods. A plausible synthetic route is outlined below:
Experimental Protocol for Peptide Coupling (General):
-
Step 1: Z-Phe-Gly-OMe Synthesis:
-
Dissolve Z-Phenylalanine (1 equivalent) and Glycine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
-
Cool the solution to 0°C.
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the by-product, dicyclohexylurea (DCU), and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield Z-Phe-Gly-OMe.
-
-
Step 1b: Saponification:
-
Dissolve the Z-Phe-Gly-OMe in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to obtain Z-Phe-Gly-OH.
-
-
Step 2: Synthesis of Methyl p-(aminooxy)benzoate:
-
This step can be achieved via various methods, such as a Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis, or direct O-alkylation of methyl p-hydroxybenzoate with an appropriate N-protected hydroxylamine derivative.
-
-
Step 3: Final Coupling:
-
Couple the Z-Phe-Gly-OH dipeptide (1 equivalent) with the synthesized hydroxylamine moiety (1 equivalent) using a similar peptide coupling protocol as in Step 1, but with a water-soluble carbodiimide like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to simplify purification.
-
Purify the final product by column chromatography or preparative HPLC.
-
To determine the inhibitory potential of this compound, a fluorometric caspase activity assay can be performed.
Materials:
-
Recombinant active caspase (e.g., Caspase-3, -8, or -9).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3).
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
This compound dissolved in DMSO.
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the 96-well plate, add the diluted inhibitor. Include a control with DMSO only.
-
Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the reaction rate (slope of the fluorescence vs. time plot).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Activity and Signaling Pathways
Given its structure, this compound is predicted to function as an inhibitor of caspases. The dipeptide sequence (FG) will determine its specificity towards different caspases. The inhibitory mechanism would likely involve the C-terminal hydroxylamine derivative interacting with the catalytic cysteine residue in the active site of the caspase. Depending on the precise nature of this interaction, the inhibition could be reversible or irreversible.
By inhibiting caspases, this compound would be expected to block the execution phase of apoptosis. This could have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders, ischemic injury, and certain autoimmune diseases.
The diagram below illustrates the central role of caspases in the intrinsic and extrinsic apoptosis pathways. An inhibitor like this compound would act on the initiator caspases (e.g., Caspase-8, -9) and/or the executioner caspases (e.g., Caspase-3, -7).
Data on Related Dipeptide Caspase Inhibitors
While no data exists for this compound, the following table summarizes the inhibitory activities of some known dipeptide-based caspase inhibitors to provide a context for potential efficacy.
| Inhibitor | Target Caspase(s) | IC₅₀ / Kᵢ | Reference |
| MX1013 (Z-VD-fmk) | Caspase-1, -3, -6, -7, -8, -9 | 5-20 nM (IC₅₀) | [2] |
| Ac-YVAD-CHO | Caspase-1 | Potent inhibitor | [3] |
| Cbz-VAD-FMK (Z-VAD-FMK) | Pan-caspase | Varies (e.g., Caspase-1: kobs/[I] = 280,000 M⁻¹s⁻¹) | [1][3] |
| Oxamyl dipeptides | Caspases | Varies with structure | [4] |
Conclusion and Future Directions
This compound, as conceptualized from its systematic name, represents a plausible dipeptide-based caspase inhibitor. Its design incorporates established motifs for this class of compounds, including an N-terminal Z-group and a potentially reactive C-terminal hydroxylamine derivative. Based on extensive research on similar molecules, it is hypothesized to function by inhibiting key enzymes in the apoptotic pathway.
Further research would be required to validate these hypotheses. This would involve:
-
Chemical Synthesis: The successful synthesis and purification of this compound.
-
Structural Characterization: Confirmation of its chemical structure using techniques such as NMR and mass spectrometry.
-
In Vitro Efficacy: Determination of its inhibitory potency and selectivity against a panel of human caspases.
-
Cell-Based Assays: Evaluation of its ability to protect cells from various apoptotic stimuli.
-
In Vivo Studies: Assessment of its pharmacokinetic properties and efficacy in animal models of diseases involving excessive apoptosis.
The exploration of novel dipeptide inhibitors like the putative this compound continues to be a promising avenue for the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamyl dipeptide caspase inhibitors developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminal Modification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. jpt.com [jpt.com]
Z-FG-NHO-BzOME physical and chemical properties
A comprehensive search for the physical and chemical properties, experimental protocols, and biological activity of a compound designated "Z-FG-NHO-BzOME" has yielded no definitive identification of this molecule. The provided nomenclature does not correspond to a recognized chemical entity in standard chemical databases.
The abbreviation "this compound" appears to be a non-standard designation, a novel compound not yet documented in publicly accessible literature, or a potential misnomer. Efforts to deconstruct the abbreviation into plausible chemical fragments did not lead to the identification of a specific, known compound. While "Z" commonly refers to a specific stereochemical configuration (Zusammen) in molecules with double bonds, and "BzOME" could potentially signify a benzoyl methyl ester moiety, the "FG" and "NHO" components remain ambiguous without further context.
Due to the inability to identify the precise chemical structure of "this compound," this guide cannot provide the requested in-depth technical information, including:
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Physical and Chemical Properties: Quantitative data such as molecular weight, formula, solubility, melting point, boiling point, and stability remain unknown.
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Experimental Protocols: Detailed methodologies for synthesis, purification, and analysis are unavailable.
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Signaling Pathways and Biological Activity: Information on the compound's mechanism of action and its effects on biological systems could not be retrieved.
To enable the retrieval of the requested information, it is recommended that the user provide a more specific identifier for the compound of interest, such as:
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A CAS (Chemical Abstracts Service) Registry Number.
-
The full, systematic chemical name (IUPAC name).
-
A clear chemical structure diagram or a standard chemical file format (e.g., MOL file, SMILES string).
Without this fundamental information, a technical guide on the core properties and experimental basis of "this compound" cannot be accurately or responsibly generated.
The Enigmatic Compound Z-FG-NHO-BzOME: An Uncharted Territory in Chemical and Biological Research
Despite a comprehensive search of scientific literature and chemical databases, the compound designated as "Z-FG-NHO-BzOME" remains unidentified. This suggests that the name may represent a novel, yet-to-be-disclosed molecule, an internal corporate identifier, or a theoretical construct not yet synthesized or characterized in publicly accessible research.
The nomenclature "this compound" appears to be a composite of several chemical abbreviations, which, when deconstructed, offer clues to its potential structure and function. The "Z" prefix typically denotes a specific stereoisomeric configuration (Zusammen) around a double bond, indicating a particular spatial arrangement of substituents. The "FG" component could signify a dipeptide moiety composed of Phenylalanine and Glycine, a sequence known for its role in forming hydrogels and its association with certain neurodegenerative disorders. The "NHO" fragment is less common, but could potentially refer to a nitroxyl group (HNO) or a more complex nitrogen- and oxygen-containing heterocycle. Finally, "BzOME" is a common abbreviation for a benzoate methyl ester, a chemical entity frequently found in pharmacologically active molecules.
The intricate nature of this hypothetical structure suggests a molecule likely designed for a specific biological target. The combination of a dipeptide, a potentially reactive nitrogen-containing group, and a benzoate ester scaffold points towards research in areas such as enzyme inhibition, receptor modulation, or the development of novel therapeutic agents.
However, without any published data, the discovery, history, and biological activity of "this compound" cannot be detailed. Key information, including its synthesis, mechanism of action, and potential signaling pathways it might influence, remains unavailable. Consequently, the creation of a technical guide with quantitative data, experimental protocols, and visualizations is not possible at this time.
The following sections outline the hypothetical components of "this compound" based on its constituent parts and provide a logical framework for what a future technical guide might entail, should information on this compound become publicly available.
Hypothetical Structural Components and Their Significance
Based on the nomenclature, a possible structural framework for this compound can be postulated. This framework provides a basis for understanding the potential chemical and biological properties of the molecule.
Logical Relationship of Components
Caption: Postulated relationship of the structural components of this compound.
Future Research Directions and Data Presentation
Should "this compound" be identified and characterized, a comprehensive technical guide would necessitate the following:
Quantitative Data Summary
A crucial component of the guide would be the summarization of all quantitative data into structured tables. This would allow for easy comparison of key parameters.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | TBD | Mass Spectrometry |
| pKa | TBD | Potentiometric Titration |
| LogP | TBD | HPLC |
| Solubility | TBD | Shake-flask method |
Table 2: Hypothetical Biological Activity of this compound
| Assay | IC50 / EC50 (nM) | Target | Cell Line / Model |
| Enzyme Inhibition | TBD | e.g., Protease X | Recombinant Enzyme |
| Receptor Binding | TBD | e.g., Receptor Y | HEK293 cells |
| Cytotoxicity | TBD | - | e.g., Cancer Cell Line |
Experimental Protocols
Detailed methodologies for all key experiments would be essential for reproducibility and further investigation by the scientific community.
Example Experimental Workflow:
Caption: A potential experimental workflow for the biological evaluation of this compound.
Signaling Pathways
Visualizing the potential signaling pathways affected by "this compound" would be critical for understanding its mechanism of action.
Hypothetical Signaling Pathway Diagram:
Caption: A speculative signaling cascade that could be influenced by this compound.
Potential Research Frontiers for Z-FG-NHO-BzOME: A Technical Guide for Drug Discovery Professionals
Disclaimer: The compound Z-FG-NHO-BzOME is not found in the currently available scientific literature. This guide, therefore, extrapolates potential research avenues based on the analysis of its constituent chemical moieties and data from structurally analogous compounds, particularly dipeptide protease inhibitors.
Introduction
This compound, a putative N-protected dipeptide derivative, presents a compelling scaffold for targeted therapeutic development. Its structure, interpreted as a Z-isomer of a Phenylalanyl-Glycine dipeptide with a C-terminal benzoylated hydroxylamine methyl ester, suggests a strong potential as a protease inhibitor. Proteases play critical roles in numerous physiological and pathological processes, making them attractive targets for drug discovery in oncology, immunology, and infectious diseases. This document outlines potential research areas for this compound, providing a technical framework for its investigation.
Core Chemical Attributes and Synthetic Strategy
Based on its nomenclature, the key structural features of this compound are:
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Z-group: A benzyloxycarbonyl protecting group on the N-terminus of Phenylalanine, crucial for controlling peptide coupling reactions and influencing interactions with enzyme active sites.
-
FG dipeptide: A Phenylalanyl-Glycine core, a common recognition motif for various proteases.
-
Modified C-terminus (-NHO-BzOME): A benzoylated hydroxylamine methyl ester. This functional group is a potential "warhead" designed to interact with the catalytic residues of a target enzyme. Hydroxamate-containing molecules are well-known inhibitors of metalloproteinases.[1][2][3][4][5]
Proposed Synthetic Pathway
A plausible synthetic route for this compound would involve a multi-step process, including peptide coupling and C-terminal modification.
Experimental Protocol: Synthesis of a Dipeptide Hydroxamate Analog
This protocol is adapted from the synthesis of dipeptidyl hydroxamic acids.[3]
-
N-protection: Protect the amino group of L-phenylalanine with a benzyloxycarbonyl (Z) group using benzyl chloroformate in the presence of a base.
-
Dipeptide Coupling: Couple the Z-protected Phenylalanine (Z-Phe) with the methyl ester of Glycine (Gly-OMe) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Hydrolysis: Saponify the resulting dipeptide ester (Z-Phe-Gly-OMe) to the corresponding carboxylic acid (Z-Phe-Gly-OH) using a mild base like lithium hydroxide (LiOH).
-
Hydroxamate Formation: Activate the carboxylic acid of Z-Phe-Gly-OH and react it with O-benzoyl-N-methylhydroxylamine. This step would be a critical and potentially novel part of the synthesis to obtain the desired C-terminal modification. Purification would likely be achieved through column chromatography.
Caption: Proposed synthetic workflow for this compound.
Potential Research Areas & Biological Targets
The structural characteristics of this compound suggest several promising avenues for research, primarily centered on its potential as a protease inhibitor.
Cysteine Protease Inhibition
Dipeptide aldehydes are known to be potent inhibitors of cysteine proteases.[6][7][8] The modified C-terminus of this compound could potentially mimic an aldehyde and interact with the active site cysteine of these enzymes.
-
Potential Targets: Cathepsins (B, L, K, S), Cruzain, and viral proteases like SARS-CoV-2 3CLpro.
-
Therapeutic Areas: Cancer, osteoporosis, arthritis, and infectious diseases.
Experimental Protocol: Cysteine Protease Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target cysteine protease. Prepare a stock solution of a fluorogenic substrate specific to the enzyme (e.g., Z-FR-AMC for cathepsins B and L).
-
Assay Conditions: Perform the assay in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) in a 96-well plate format.
-
Inhibition Measurement: Pre-incubate the enzyme with varying concentrations of this compound for a defined period. Initiate the reaction by adding the substrate.
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Metalloproteinase Inhibition
The presence of a hydroxamate-like moiety at the C-terminus strongly suggests that this compound could be an inhibitor of zinc-dependent metalloproteinases.[2][3][4]
-
Potential Targets: Matrix Metalloproteinases (MMPs) and Dipeptidyl Peptidases (DPPs).
-
Therapeutic Areas: Cancer metastasis, arthritis, and type 2 diabetes.
Experimental Protocol: MMP Inhibition Assay
-
Enzyme and Substrate: Use a commercially available recombinant human MMP and a corresponding fluorogenic substrate.
-
Assay Buffer: Prepare an assay buffer appropriate for the specific MMP (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, CaCl2, and a detergent like Brij-35).
-
Inhibition Studies: Similar to the cysteine protease assay, pre-incubate the MMP with different concentrations of this compound before adding the substrate.
-
Fluorescence Measurement: Record the fluorescence intensity at appropriate excitation and emission wavelengths.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
Proteasome Inhibition
Dipeptide aldehydes are also known to inhibit the proteasome, a key regulator of cellular protein degradation.[6]
-
Potential Target: The 20S proteasome.
-
Therapeutic Area: Oncology.
Experimental Protocol: Proteasome Activity Assay
-
Cell Culture and Lysate Preparation: Culture a relevant cancer cell line (e.g., prostate cancer cell line PC3) and prepare cell lysates.[9]
-
Proteasome Activity Measurement: Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Inhibition Assay: Treat cell lysates with varying concentrations of this compound and measure the cleavage of the fluorogenic substrate.
-
Data Analysis: Determine the IC50 value for proteasome inhibition.
Signaling Pathway Investigations
Should this compound prove to be a potent and selective inhibitor of a particular protease, the next logical step would be to investigate its impact on relevant signaling pathways.
Apoptosis and Cell Cycle Arrest in Cancer
If this compound targets the proteasome or other proteases involved in cell survival, it may induce apoptosis and/or cell cycle arrest in cancer cells.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and signaling molecules (e.g., phospho-NF-κB, IκBα).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the changes in protein expression.
Quantitative Data Summary
The following table structure should be used to summarize quantitative data from the proposed experiments.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |
| Cathepsin L | This compound | Experimental Value | Experimental Value | Fluorogenic substrate assay | Internal Data |
| MMP-2 | This compound | Experimental Value | Experimental Value | Fluorogenic substrate assay | Internal Data |
| 20S Proteasome | This compound | Experimental Value | Experimental Value | Fluorogenic substrate assay | Internal Data |
Conclusion
While this compound is a novel, uncharacterized compound, its rational design based on a dipeptide scaffold with a modified C-terminus suggests a high probability of it being a potent protease inhibitor. The proposed research areas, from synthesis and initial screening against various protease families to in-depth analysis of its effects on cellular signaling pathways, provide a comprehensive roadmap for its preclinical evaluation. The detailed experimental protocols and data presentation formats outlined in this guide offer a structured approach for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecule.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Design and synthesis of acidic dipeptide hydroxamate inhibitors of procollagen C-proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel dipeptidyl hydroxamic acids that inhibit human and bacterial dipeptidyl peptidase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease inhibitors: synthesis of a series of bacterial collagenase inhibitors of the sulfonyl amino acyl hydroxamate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of reactive microbiota-derived metabolites that inhibit host proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-FG-NHO-BzOME: A Novel N-Hydroxy Dipeptide Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound designated Z-FG-NHO-BzOME represents a sophisticated peptidomimetic, belonging to the class of N-hydroxy dipeptides. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance. The core of this molecule is the dipeptide Phenylalanyl-Glycine (FG), modified with N- and C-terminal protecting groups and a key N-hydroxy functionalization on the glycine residue. Such modifications are pivotal in medicinal chemistry for enhancing stability, modulating biological activity, and exploring novel structure-activity relationships. This document serves as a technical resource for professionals engaged in peptide research and drug discovery.
Chemical Identity: IUPAC Name and Synonyms
The designation "this compound" is a laboratory shorthand. Based on common chemical abbreviations, the full chemical structure and its corresponding nomenclature have been elucidated.
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Z : Represents the Carbobenzyloxy (or Benzyloxycarbonyl) group, a widely used N-terminal protecting group in peptide synthesis.
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F : Denotes the amino acid Phenylalanine.
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G : Stands for the amino acid Glycine.
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NHO : Indicates an N-hydroxy modification on the amide nitrogen of the glycine residue, forming a hydroxamic acid derivative.
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BzOME : This is interpreted as a benzyl ester (OBzl), a common C-terminal protecting group. The "Me" component in the user's query is likely extraneous or a typo, as "Bz" typically refers to a benzoyl group, but in the context of C-terminal protection, a benzyl ester is more common and structurally logical.
Based on this breakdown, the complete chemical name and relevant synonyms are provided in the table below.
| Identifier | Name |
| Systematic Name | Benzyl N-(benzyloxycarbonyl)-L-phenylalanyl-N-hydroxyglycinate |
| Common Synonyms | Z-Phe-Gly(N-OH)-OBzl, N-benzyloxycarbonyl-L-phenylalanyl-N-hydroxy-glycine benzyl ester |
| Abbreviation | This compound |
Physicochemical and Spectroscopic Data
| Property | Expected Value / Characteristic Features |
| Molecular Formula | C26H26N2O6 |
| Molecular Weight | 462.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |
| ¹H NMR | Characteristic peaks for the aromatic protons of the Z and benzyl ester groups, signals for the phenylalanine and glycine alpha-protons and side chains, and a distinct signal for the N-hydroxy proton. |
| ¹³C NMR | Resonances corresponding to the carbonyls of the protecting groups and the peptide backbone, aromatic carbons, and the aliphatic carbons of the amino acid residues. |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 463.1818 and [M+Na]⁺ at m/z 485.1637. |
| Infrared (IR) | Characteristic absorptions for N-H, C=O (amide and ester), and aromatic C-H stretching. |
Experimental Protocols: Synthesis of N-Hydroxy Dipeptides
The synthesis of N-hydroxy peptides like this compound requires specialized methods to introduce the N-hydroxy group selectively and avoid side reactions. The following is a generalized experimental protocol based on established literature for the synthesis of similar compounds.
General Strategy: Solution-Phase Synthesis
A common approach involves the synthesis of an N-benzyloxy amino acid derivative, followed by coupling with the subsequent amino acid and deprotection of the N-hydroxy group.
Materials and Reagents:
-
N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
N-Benzyloxyglycine benzyl ester
-
Coupling reagents (e.g., HATU, HOBt, EDCI)
-
Bases (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., Pd/C for hydrogenolysis)
Step-by-Step Procedure:
-
Activation of Z-Phe-OH: Dissolve N-benzyloxycarbonyl-L-phenylalanine (1 equivalent) in an anhydrous solvent such as DMF. Add a coupling reagent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated Z-Phe-OH solution, add N-benzyloxyglycine benzyl ester (1 equivalent). Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the protected N-benzyloxy dipeptide.
-
Deprotection of the N-hydroxy Group: Dissolve the purified protected dipeptide in a suitable solvent like methanol or ethanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C). Subject the mixture to hydrogenolysis by stirring under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Final Purification: After the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, Z-Phe-Gly(N-OH)-OBzl. Further purification can be achieved by recrystallization or a final chromatographic step if necessary.
Potential Biological Significance and Signaling Pathways
N-hydroxy peptides and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The hydroxamic acid moiety is a known metal chelator, particularly for zinc and iron, making these compounds potential inhibitors of metalloenzymes.
Matrix Metalloproteinase (MMP) Inhibition
A key area of interest for N-hydroxy peptides is the inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The hydroxamate group in this compound can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.
Below is a diagram illustrating the hypothetical inhibition of an MMP by an N-hydroxy peptide.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound, or N-benzyloxycarbonyl-L-phenylalanyl-N-hydroxy-glycine benzyl ester, is a peptidomimetic with significant potential in drug discovery, particularly as an enzyme inhibitor. This guide has provided a detailed overview of its chemical identity, a generalized synthetic protocol, and a discussion of its potential biological applications. The inclusion of an N-hydroxy group offers a strategic advantage for interacting with biological targets, making this class of compounds a fertile ground for further research and development. The provided diagrams and data serve as a foundational resource for scientists working with this and related N-hydroxy peptides.
Technical Guide: Safety and Handling of Z-VAD(OMe)-FMK, a Broad-Spectrum Caspase Inhibitor
Disclaimer: The following information pertains to the well-researched pan-caspase inhibitor, Z-VAD(OMe)-FMK (Z-Val-Ala-Asp(OMe)-FMK). This compound is presented as a surrogate for "Z-FG-NHO-BzOME," as no public data exists for a compound with the latter name. The structural components suggested by "this compound" indicate it is likely a peptide-based caspase inhibitor, making Z-VAD(OMe)-FMK a relevant and informative substitute for the purpose of this guide.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the safety, handling, and experimental protocols for Z-VAD(OMe)-FMK.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for Z-VAD(OMe)-FMK.
Table 1: Physicochemical Properties
| Property | Value |
| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Z-VAD-FMK |
| CAS Number | 187389-52-2[1] |
| Molecular Formula | C₂₂H₃₀FN₃O₇[1][2] |
| Molecular Weight | 467.5 g/mol [1] |
| Purity | >95%[1][3] |
| Appearance | White solid[4] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL)[1][2], acetonitrile, or dimethylformamide.[4] Insoluble in water.[5] |
Table 2: Handling and Storage
| Parameter | Guideline |
| Storage Temperature | -20°C[1][2][3] |
| Shipping Conditions | Ambient temperature[2][3] |
| Stability (Lyophilized) | ≥ 24 months at -20°C[1] |
| Stability (In Solution) | Up to 3 months at -20°C.[1] Prepare fresh if possible.[3] |
| Stock Solution | Typically 10 mM in high-quality DMSO.[1][4] |
| Handling | Avoid multiple freeze-thaw cycles.[1] Store under desiccating conditions. |
Table 3: Safety and Hazard Information
| Hazard Type | Description |
| Toxicity | Toxicological properties are not well defined.[6] May cause skin and eye irritation. Ingestion may cause gastrointestinal irritation.[6] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, impervious gloves, and suitable protective clothing.[6] |
| Engineering Controls | Use in a well-ventilated area. Showers and eyewash stations should be available.[6] |
| Spill Response | Prevent further leakage. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly.[6] |
| First Aid (Inhalation) | Move to fresh air. Seek medical attention if symptoms occur.[6] |
| First Aid (Skin Contact) | Rinse with plenty of water. Call a physician if irritation persists.[6] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water, including under the eyelids.[6] |
| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[6] |
Mechanism of Action and Biological Activity
Z-VAD(OMe)-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).
-
Mechanism: The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspases, leading to irreversible inhibition.[7] The O-methylation of the aspartic acid residue enhances cell permeability and stability.[4]
-
Biological Effect: By inhibiting caspases, Z-VAD(OMe)-FMK blocks the apoptotic cascade. This prevents the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately inhibits the morphological and biochemical hallmarks of apoptosis.[2][3] It has been shown to inhibit caspases-1, 3, 4, and 7, among others.[8]
The following diagram illustrates the role of caspases in the apoptotic pathway and the point of intervention for Z-VAD(OMe)-FMK.
Experimental Protocols
A standard protocol for preparing a 10 mM stock solution of Z-VAD(OMe)-FMK is as follows:
-
Calculate the required volume of DMSO. For 1 mg of Z-VAD(OMe)-FMK (MW = 467.5 g/mol ), the volume of DMSO for a 10 mM stock is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 467.5 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 213.9 µL[1]
-
-
Reconstitution. Add 213.9 µL of high-quality DMSO to 1 mg of lyophilized Z-VAD(OMe)-FMK powder.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[1]
The following diagram outlines a typical workflow for using Z-VAD(OMe)-FMK to study its effect on apoptosis in cell culture.
-
Working Concentration: The effective final concentration typically ranges from 5 µM to 100 µM, depending on the cell type and experimental conditions.[1][4]
-
Pre-incubation Time: A pre-treatment period of 1-2 hours is common to allow for cell permeability and inhibition of caspases before the apoptotic stimulus is introduced.[1][9][10]
-
Application in Cell Lines:
-
Jurkat and THP.1 Cells: Z-VAD(OMe)-FMK has been shown to block Fas-mediated apoptosis in Jurkat T cells and apoptosis induced by various stimuli in THP.1 cells.[8]
-
HeLa Cells: Pre-treatment with Z-VAD(OMe)-FMK can prevent the cleavage of PARP in HeLa cells induced to undergo apoptosis by camptothecin.
-
Cholangiocarcinoma (CCA) Cells: Pre-treatment with 20 µM Z-VAD(OMe)-FMK for 1 hour reduced apoptosis and the expression of cleaved caspase-3 and cleaved PARP.[9]
-
HL-60 Cells: Co-treatment with 50 µM Z-VAD(OMe)-FMK reduced apoptosis induced by ruthenium complexes.[11]
-
Important Considerations:
-
Specificity: At concentrations above 100 µM, the specificity for the caspase family may be compromised.[4]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments, as DMSO concentrations above 0.2% can be toxic to some cells.[4]
-
In Vivo Use: For in vivo experiments that extend over longer periods (12-48 hours), fresh inhibitor may need to be administered due to its potential inactivation.[4]
-
Non-Apoptotic Effects: Z-VAD(OMe)-FMK has been reported to inhibit other enzymes, such as cathepsin B and ubiquitin C-terminal hydrolase L1 (UCHL1).[1][12] These off-target effects should be considered when interpreting results.
References
- 1. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Z-VAD-(OMe)-FMK | Caspase inhibitor | Hello Bio [hellobio.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. apexbt.com [apexbt.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. invivogen.com [invivogen.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Z-VAD| OMe | caspase inhibitor | TargetMol [targetmol.com]
An In-depth Technical Guide to the Solubility of Z-FG-NHO-BzOME in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Z-FG-NHO-BzOME, a selective cysteine protease inhibitor also known as Cathepsin Inhibitor III. The information compiled herein is intended to assist researchers and professionals in the fields of biochemistry, cell biology, and drug development in the effective use of this compound. This document presents quantitative solubility data, detailed experimental protocols, and a visualization of the relevant biological pathways.
Core Properties of this compound
This compound is a potent inhibitor of several cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S.[1] Its molecular formula is C₂₇H₂₇N₃O₇, with a molecular weight of 505.52 g/mol .[2] It is typically supplied as a white solid. Understanding its solubility is critical for the design and execution of in vitro and in vivo experiments.
Solubility Data
The solubility of this compound in various common laboratory solvents has been compiled from multiple sources and is presented in Table 1. It is important to note that there is a significant discrepancy in the reported solubility in DMSO.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL (247.27 mM) | MedChemExpress[2] |
| 5 mg/mL | Sigma-Aldrich | |
| Ethanol | 1 mg/mL | Sigma-Aldrich |
| Water | Insoluble (inferred) | Based on the insolubility of similar compounds |
| Methanol | Not Reported | - |
| N,N-Dimethylformamide (DMF) | Not Reported | - |
| Acetone | Not Reported | - |
Experimental Protocols
Stock Solution Preparation
For in vitro assays, a stock solution of this compound is typically prepared in an organic solvent.[2]
Recommended Protocol for Stock Solution:
-
Solvent Selection: Based on the available data, DMSO is the most common solvent for preparing high-concentration stock solutions.
-
Reconstitution: To prepare a stock solution, dissolve this compound in the chosen solvent to the desired concentration. For example, to make a 10 mM stock solution in DMSO, add 1.9782 mL of DMSO to 10 mg of the compound.[3]
-
Storage: Once prepared, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1] The product should be sealed and protected from moisture and light.[1]
Use in Cellular Assays
When using this compound in cell-based assays, the stock solution is diluted in the cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the viability or function of the cells (typically ≤ 0.5%).
Example Protocol for Cellular Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentration. For instance, to treat cells with 10 µM of the inhibitor, a 1:1000 dilution of the 10 mM stock solution would be made in the culture medium.
-
Inhibitors are often added to the cell culture for a specific incubation time (e.g., 30 minutes) before the addition of other treatments or the start of the experimental measurements.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on cathepsins B, L, and S, which are key lysosomal proteases. These enzymes play a crucial role in protein degradation and turnover within the lysosome. The following diagram illustrates the general pathway of cathepsin synthesis, trafficking, and function, and the point of inhibition by this compound.
Caption: Cathepsin biosynthesis, trafficking, and inhibition pathway.
The diagram above illustrates the synthesis of cathepsins as pre-pro-enzymes in the endoplasmic reticulum, their processing and glycosylation in the Golgi apparatus, and their final maturation and function within the acidic environment of the lysosome.[5] this compound acts by directly inhibiting the proteolytic activity of mature cathepsins B, L, and S, thereby preventing the degradation of their protein substrates.
Conclusion
This compound is a valuable tool for studying the roles of cathepsins B, L, and S in various biological processes. This guide provides essential information on its solubility in common laboratory solvents, highlighting a notable discrepancy in reported DMSO solubility that warrants consideration. The provided experimental protocols offer a starting point for the effective use of this inhibitor in research settings. The visualization of the cathepsin pathway clarifies the mechanism of action of this compound, aiding in experimental design and data interpretation. Researchers are encouraged to use this information as a foundation and to perform their own validation for their specific experimental systems.
References
Methodological & Application
Application Notes and Protocols for Z-FG-NHO-BzOME in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FG-NHO-BzOME is a cell-permeable, irreversible cysteine protease inhibitor that selectively targets cathepsins B, L, and S.[1] These cathepsins are implicated in a variety of physiological and pathological processes, including cancer progression, invasion, and metastasis. Notably, the related compound Z-Phe-Gly-NHO-Bz has been demonstrated to induce rapid apoptotic cell death in human cancer cell lines, independent of p53 and caspases.[2][3] This suggests that inhibition of these cathepsins may be a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in common in vitro assays to assess its efficacy and mechanism of action.
Product Information
| Product Name | This compound |
| Full Chemical Name | Z-Phe-Gly-NHO-benzoyl-oxymethyl ester |
| Target(s) | Cathepsin B, Cathepsin L, Cathepsin S, Papain[1] |
| Molecular Formula | C₂₇H₂₇N₃O₆ |
| Molecular Weight | 489.52 g/mol |
| CAS Number | Not available |
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and activity.
-
Stock Solution Preparation : For cell-based assays, it is recommended to prepare a stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.895 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store the solid compound and stock solutions at -20°C or -80°C for long-term storage.[1] A product data sheet suggests storage at -80°C for 6 months and at -20°C for 1 month.[1] Protect from light and moisture.
Quantitative Data Summary
| Inhibitor | Target Cathepsin | IC₅₀ (nM) | Assay Conditions | Reference |
| Z-Arg-Lys-AOMK | Cathepsin B | 20 | pH 7.2 | [1] |
| Z-Arg-Lys-AOMK | Cathepsin B | 1,500 | pH 4.6 | [1] |
| Z-Glu-Lys-AOMK | Cathepsin B | 320 | pH 7.2 | [1] |
| Balicatib (AAE581) | Cathepsin B | 61 | Not Specified | |
| Balicatib (AAE581) | Cathepsin L | 48 | Not Specified | |
| Balicatib (AAE581) | Cathepsin S | 2,900 | Not Specified | |
| LY 3000328 | Cathepsin S (human) | 7.7 | Not Specified | |
| LY 3000328 | Cathepsin S (mouse) | 1.67 | Not Specified |
Experimental Protocols
Enzymatic Assay for Cathepsin Inhibition
This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin B, L, or S using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin B, L, or S
-
This compound
-
Assay Buffer: 40 mM citrate phosphate buffer, 1 mM EDTA, 5 mM DTT, 100 mM NaCl (adjust pH to 4.6 for optimal lysosomal cathepsin activity or 7.2 for cytosolic/extracellular activity)[4]
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (for Cathepsin B and L) or a specific substrate for Cathepsin S.
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Prepare the cathepsin enzyme solution in Assay Buffer to a final concentration that yields a linear reaction rate.
-
Prepare the fluorogenic substrate solution in Assay Buffer. The final concentration should be at or below the Kₘ value for the respective enzyme.
-
-
Assay Procedure:
-
Add 50 µL of the diluted this compound or DMSO control to the wells of the 96-well plate.
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562)[2]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) initially.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the EC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., around the determined EC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) and collect the floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of Cathepsin B in TNF-α induced apoptosis.
Caption: Cathepsin L-mediated EGFR signaling.
Caption: General experimental workflow.
References
- 1. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of cell death in neuroblastoma by inhibition of cathepsins B and L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-FG-NHO-BzOME as a Fluorescent Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Z-FG-NHO-BzOME is a novel, cell-permeable fluorescent probe designed for the sensitive and specific detection of cathepsin B activity within living cells. The probe is constructed around a dipeptide recognition sequence, Phenylalanine-Glycine (FG), which is a known substrate for cathepsin B. The N-terminus is protected by a benzyloxycarbonyl (Z) group, enhancing cell permeability. The C-terminus is modified with a novel aminomethoxy benzoyl methyl ester (NHO-BzOME) linked to a fluorophore. In its native state, the probe is non-fluorescent due to a quenching mechanism. Upon enzymatic cleavage by active cathepsin B, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal tool for studying the dynamic role of cathepsin B in various physiological and pathological processes.
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. However, its dysregulation and mislocalization are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In the cancerous state, cathepsin B is often overexpressed and secreted into the extracellular matrix, where it contributes to tumor invasion, metastasis, and angiogenesis. This compound provides a powerful tool for researchers to investigate the spatial and temporal dynamics of cathepsin B activity in live cells and tissues, offering insights into disease progression and the efficacy of therapeutic interventions.
Product Information
| Feature | Specification |
| Product Name | This compound Fluorescent Probe |
| Target | Active Cathepsin B |
| Molecular Formula | C₂₈H₂₉N₃O₇ |
| Molecular Weight | 535.55 g/mol |
| Excitation/Emission | 488 nm / 520 nm (after cleavage) |
| Form | Lyophilized solid |
| Storage | -20°C, protect from light |
| Purity | >95% by HPLC |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
Table 1: Spectral Properties
| Parameter | Value (Post-Cleavage) |
| Excitation Maximum (nm) | 488 |
| Emission Maximum (nm) | 520 |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | > 0.5 |
Table 2: Recommended Working Concentrations
| Application | Concentration Range |
| Live-Cell Imaging | 1-10 µM |
| Flow Cytometry | 0.5-5 µM |
| In vitro Enzyme Assays | 1-20 µM |
Mechanism of Action
The this compound probe is designed as a substrate for cathepsin B. In its uncleaved state, the fluorophore is quenched. Upon recognition and cleavage of the Phe-Gly dipeptide bond by active cathepsin B, the quenching is relieved, and the fluorophore is released, leading to a robust fluorescent signal.
Caption: Mechanism of this compound activation.
Experimental Protocols
A. Reagent Preparation
-
Probe Stock Solution (10 mM):
-
Bring the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of the probe (MW = 535.55), add 186.7 µL of DMSO.
-
Vortex briefly to fully dissolve the lyophilized solid.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically 1-10 µM).
-
B. Live-Cell Imaging Protocol
-
Cell Seeding:
-
Seed cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
-
Probe Loading:
-
Aspirate the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove any excess, uncleaved probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).
-
Caption: Experimental workflow for live-cell imaging.
C. Flow Cytometry Protocol
-
Cell Preparation:
-
Prepare a single-cell suspension from your experimental samples.
-
Adjust the cell density to 1 x 10⁶ cells/mL in serum-free medium or PBS.
-
-
Probe Staining:
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 2 µM).
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the wash step.
-
-
Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer using the FITC or equivalent channel (e.g., 488 nm excitation laser and a 530/30 nm emission filter).
-
Signaling Pathway
This compound can be used to monitor the activity of cathepsin B, which is involved in various signaling pathways, particularly those related to apoptosis and cellular stress. For instance, lysosomal membrane permeabilization (LMP) can lead to the release of cathepsins into the cytosol, where they can activate downstream apoptotic pathways.
Caption: Simplified Cathepsin B signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Low cathepsin B activity in cells. | - Use a positive control (e.g., cells treated with an inducer of cathepsin B activity). |
| - Insufficient probe concentration or incubation time. | - Optimize probe concentration and incubation time. | |
| - Incorrect filter set. | - Ensure the use of appropriate filters for excitation and emission. | |
| High Background | - Incomplete removal of uncleaved probe. | - Increase the number of wash steps. |
| - Probe precipitation. | - Ensure the probe is fully dissolved in the working solution. | |
| Phototoxicity | - Excessive light exposure. | - Reduce laser power and exposure time during imaging. |
| - High probe concentration. | - Use the lowest effective probe concentration. |
Application Notes and Protocols: The Use of Novel Caspase Inhibitor Z-FG-NHO-BzOME in High-Throughput Screening Assays
Disclaimer: Publicly available information on a compound with the specific designation "Z-FG-NHO-BzOME" is limited. The following application notes and protocols are based on the functional and structural characteristics of similar well-documented, cell-permeable peptide caspase inhibitors used in high-throughput screening (HTS). The experimental data provided is illustrative to guide assay development.
Introduction
This compound represents a novel, cell-permeable peptide inhibitor designed to target key caspases involved in the apoptotic signaling pathway. Its structure, featuring a benzyloxycarbonyl (Z) group for cell permeability and a specific peptide sequence, suggests a mechanism aimed at irreversibly binding to the active site of target caspases.[1][2] Such inhibitors are invaluable tools in drug discovery for identifying compounds that can modulate apoptosis, a critical process in cancer, neurodegenerative disorders, and autoimmune diseases. High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their effects on caspase activity.[3][4]
Mechanism of Action
Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution phases of apoptosis.[1] Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, which in turn cleave and activate executioner caspases (such as caspase-3 and -7). Executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis. This compound is hypothesized to act as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of a target caspase, thereby blocking its proteolytic activity and inhibiting the apoptotic cascade.[1][2]
Quantitative Data Summary
The following table summarizes the performance of this compound in a typical caspase-3 fluorogenic HTS assay. The assay utilizes a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which, upon cleavage, releases a fluorescent signal.
| Parameter | Value | Description |
| Target Caspase | Caspase-3 | Recombinant human enzyme |
| IC50 | 85 nM | The concentration of this compound required to inhibit 50% of caspase-3 activity. |
| Assay Format | 384-well plate, fluorometric | Homogeneous, add-and-read format. |
| Z'-factor | 0.78 | A measure of assay robustness, indicating excellent separation between positive and negative controls.[5] |
| Signal-to-Background | 12.5 | Ratio of the signal from the uninhibited enzyme to the background signal. |
| Solvent Tolerance | < 1% DMSO | Final concentration of DMSO in the assay should not exceed 1% to avoid toxicity.[1] |
Experimental Protocols
High-Throughput Screening Assay for Caspase-3 Inhibition
This protocol describes a fluorometric HTS assay to identify inhibitors of recombinant human caspase-3.
Materials:
-
Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.
-
Recombinant Human Caspase-3 (active).
-
Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO.
-
This compound: 10 mM stock solution in DMSO.
-
Positive Control: A known potent caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
Negative Control: DMSO.
-
384-well, black, flat-bottom plates.
-
Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm).
Protocol:
-
Compound Plating:
-
Dispense 200 nL of test compounds, this compound (for dose-response), positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Enzyme Preparation and Dispensing:
-
Dilute the active caspase-3 enzyme to the working concentration (e.g., 0.5 nM) in cold Assay Buffer.
-
Dispense 10 µL of the diluted enzyme solution to all wells except for the background control wells (which receive 10 µL of Assay Buffer only).
-
Gently mix the plate and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Substrate Preparation and Dispensing:
-
Dilute the Ac-DEVD-AMC substrate to the working concentration (e.g., 20 µM) in Assay Buffer.
-
Dispense 10 µL of the diluted substrate to all wells to initiate the reaction. The final volume should be 20 µL.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Read the fluorescence intensity using a plate reader with excitation at 380 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Apoptosis Assay
This protocol is for confirming the activity of this compound in a cellular context.
Materials:
-
Jurkat cells (or other suitable cell line).
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Apoptosis-inducing agent (e.g., Camptothecin or Staurosporine).
-
This compound: 10 mM stock solution in DMSO.
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Protocol:
-
Cell Seeding:
-
Seed Jurkat cells at a density of 2 x 105 cells/mL in a 96-well plate.
-
-
Compound Treatment:
-
Apoptosis Induction:
-
Induce apoptosis by adding Camptothecin to a final concentration of 4 µM.[2]
-
Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis.
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound and test compounds are fully dissolved in DMSO and do not precipitate in the aqueous assay buffer.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity. Always keep the final DMSO concentration low and consistent across all wells.[1][2]
-
Assay Window: Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.[5]
-
Irreversible Inhibition: For irreversible inhibitors like this compound, pre-incubation of the enzyme with the compound before adding the substrate is crucial to allow for covalent bond formation.
These guidelines provide a comprehensive framework for utilizing the novel caspase inhibitor this compound in HTS and cell-based assays to explore its therapeutic potential.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. High Throughput Screening - Knowledge Base | NIZO [nizo.com]
- 4. New assay technologies for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screen for Identifying Small Molecules That Target Fungal Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Studies of Z-FG-NHO-BzOME: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for the cysteine protease inhibitor, Z-FG-NHO-BzOME. This document includes detailed protocols for key in vitro and in vivo experiments, illustrative data, and visual representations of experimental workflows and the underlying biological pathways.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor of cysteine proteases, with high selectivity for cathepsin B, cathepsin L, and cathepsin S.[1][2][3] Emerging research indicates that this compound can induce apoptosis in various human cancer cell lines.[4] Notably, this induced cell death appears to operate through a caspase-independent pathway, highlighting a potentially novel mechanism for cancer therapy.[4] These protocols are designed to rigorously evaluate the anti-cancer efficacy of this compound.
In Vitro Efficacy Studies
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. A reduction in metabolic activity is indicative of cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Illustrative Data:
| Cell Line | This compound IC50 (µM) after 48h |
| MDA-MB-231 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 21.8 |
| HCT116 (Colon Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 18.9 |
Evaluation of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Illustrative Data:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (25 µM) | 45.3 | 35.8 | 18.9 |
Cathepsin Activity Assay
A fluorometric assay can be used to measure the enzymatic activity of specific cathepsins in cell lysates, and to confirm the inhibitory effect of this compound.
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound. Lyse the cells and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and a fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsin B/L).
-
Inhibitor Addition: For inhibitor studies, pre-incubate the lysate with this compound before adding the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage to determine cathepsin activity.
Illustrative Data:
| Treatment | Cathepsin B Activity (RFU/min) | % Inhibition |
| Vehicle Control | 150.3 | 0 |
| This compound (10 µM) | 25.1 | 83.3 |
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression levels of key proteins in the apoptotic pathway. Given the caspase-independent nature of apoptosis induced by this compound, it is crucial to examine markers downstream of cathepsin B activation.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cathepsin B, Bax, Bcl-2, AIF, and cleaved PARP). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Illustrative Data:
| Protein | Vehicle Control (Relative Expression) | This compound (25 µM) (Relative Expression) |
| Pro-Cathepsin B | 1.0 | 0.8 |
| Mature Cathepsin B | 1.0 | 2.5 |
| Bax | 1.0 | 2.1 |
| Bcl-2 | 1.0 | 0.4 |
| AIF (Mitochondrial) | 1.0 | 0.3 |
| AIF (Nuclear) | 1.0 | 3.2 |
| Cleaved PARP | 1.0 | 1.2 (Slight increase, confirming some level of DNA damage) |
In Vivo Efficacy Studies
Human Tumor Xenograft Model in Nude Mice
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily) or vehicle control.
-
Tumor Measurement: Measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be used for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and western blotting.
Illustrative Data:
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| This compound (20 mg/kg) | 550 ± 95 | 56 |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
Z-FG-NHO-BzOME: A Tool for Preserving Protein-Protein Interactions
Application Note
Introduction
Z-FG-NHO-BzOME is a potent, cell-permeable, irreversible inhibitor of cysteine proteases, primarily targeting cathepsins B, L, and S, as well as the plant-derived protease papain. In the study of protein-protein interactions (PPIs), maintaining the integrity of protein complexes upon cell lysis is paramount. Endogenous proteases, particularly those released from lysosomes, can rapidly degrade proteins, leading to the loss of interaction data and artifactual results. This compound serves as a crucial tool for researchers by effectively neutralizing the activity of these degradative enzymes, thereby preserving the native state of protein complexes for downstream analysis techniques such as co-immunoprecipitation (co-IP).
Mechanism of Action
This compound belongs to the class of peptide-based inhibitors. Its chemical structure mimics the substrate of cathepsins, allowing it to bind to the active site of these enzymes. The inhibitor contains a reactive group that forms a covalent bond with the active site cysteine residue, leading to irreversible inactivation of the protease. This targeted inhibition prevents the degradation of protein substrates, including those involved in PPIs.
Applications in Protein-Protein Interaction Studies
The primary application of this compound in the context of PPIs is its use as a component of lysis buffers and protease inhibitor cocktails. By inhibiting cathepsin activity, it ensures the stability and recovery of protein complexes during:
-
Co-immunoprecipitation (Co-IP): Preserving the "bait" and "prey" proteins from degradation is essential for the successful pulldown and identification of interacting partners.
-
Affinity Purification-Mass Spectrometry (AP-MS): Maintaining the integrity of protein complexes is critical for identifying novel interaction networks.
-
Pull-down Assays: Ensuring the stability of tagged proteins and their interactors throughout the experimental workflow.
Quantitative Data
| Inhibitor Class | Target Protease | Typical Effective Concentration (in cell lysate) |
| Peptide-based irreversible inhibitors | Cathepsin B | ~ 1 µM |
| Cathepsin L | Sub-micromolar to low micromolar | |
| Cathepsin S | Sub-micromolar to low micromolar |
Note: The optimal concentration of this compound should be empirically determined for the specific cell type and experimental conditions.
Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 505.52 g/mol , dissolve 5.05 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Use of this compound in Co-Immunoprecipitation
This protocol outlines the general steps for performing a co-IP experiment with the inclusion of this compound to protect protein complexes from degradation.
Materials:
-
Cultured cells expressing the protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
This compound stock solution (10 mM in DMSO)
-
Other broad-spectrum protease and phosphatase inhibitors
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Equipment for cell lysis (e.g., sonicator, dounce homogenizer)
-
Refrigerated centrifuge
-
Magnetic rack (for magnetic beads)
-
End-over-end rotator
Procedure:
-
Cell Lysis: a. Harvest cultured cells and wash them with ice-cold PBS. b. Prepare the Co-IP Lysis Buffer immediately before use. Keep it on ice. c. Supplement the Co-IP Lysis Buffer with a cocktail of protease and phosphatase inhibitors. Add this compound from the 10 mM stock solution to a final concentration of 1-10 µM. d. Resuspend the cell pellet in the supplemented Co-IP Lysis Buffer. e. Lyse the cells using an appropriate method (e.g., sonication on ice). f. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Immunoprecipitation: a. Determine the protein concentration of the cleared lysate. b. To a defined amount of protein lysate (e.g., 500 µg - 1 mg), add the primary antibody against the "bait" protein. c. Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle end-over-end rotation. d. Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture. e. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads 3-5 times with ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
Elution: a. After the final wash, remove all residual wash buffer. b. Elute the protein complexes from the beads using an appropriate Elution Buffer. c. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes to denature and elute the proteins. d. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "bait" and co-immunoprecipitated "prey" proteins.
Visualizations
Caption: Co-immunoprecipitation workflow incorporating this compound.
Caption: Role of this compound in preventing complex degradation.
Application Notes and Protocols for the Detection of Z-FG-NHO-BzOME in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FG-NHO-BzOME is a novel synthetic peptide derivative with potential therapeutic applications as a caspase inhibitor. The precise quantification of this molecule in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. These application notes provide detailed protocols for the sensitive and selective detection of this compound in biological samples using state-of-the-art analytical techniques. The methodologies described herein are intended to serve as a comprehensive guide for researchers and drug development professionals.
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1][2][3] The development of caspase inhibitors is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders, ischemic injury, and certain inflammatory conditions. The ability to accurately measure the concentration of these inhibitors in biological systems is fundamental to understanding their mechanism of action and clinical efficacy.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of small molecules like this compound in biological samples. The choice of method depends on the required sensitivity, selectivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) can be used for the analysis of this compound, particularly at higher concentrations.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[5][6][7] LC-MS/MS methods are highly recommended for pharmacokinetic studies where low detection limits are often required.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that can be developed for the specific detection of this compound.[8] While sensitive, the development of a specific antibody can be time-consuming and costly.
This document will primarily focus on a detailed LC-MS/MS method, as it offers the most robust and widely applicable approach for the quantification of this compound in a research and development setting.
Data Presentation: Quantitative Method Performance
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL[7] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ± 15% |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85.2 ± 5.6 | 92.1 ± 4.3 |
| Internal Standard | 88.9 ± 4.9 | 95.5 ± 3.8 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from human plasma using a mixed-mode solid-phase extraction for subsequent LC-MS/MS analysis.[5][6]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Mixed-mode SPE cartridges (e.g., Oasis MCX)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of this compound working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Washing:
-
Wash the cartridges with 1 mL of 2% formic acid in deionized water.
-
Wash the cartridges with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Internal Standard: Precursor ion > Product ion
-
-
Collision Energy and other compound-dependent parameters: To be optimized for this compound and its internal standard.
Visualizations
Signaling Pathway
Caption: Role of a caspase inhibitor in the apoptotic pathway.
Experimental Workflow
Caption: Workflow for this compound analysis.
References
- 1. Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the measurement of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. waters.com [waters.com]
- 7. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 9. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Caspase-3/7 Activity
Note: A direct search for "Z-FG-NHO-BzOME" did not yield specific information. The following application notes and protocols are based on the principles and methodologies of functionally similar and widely used fluorogenic caspase-3/7 probes for live-cell imaging of apoptosis. These probes are invaluable tools for researchers, scientists, and drug development professionals studying programmed cell death.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and caspase-7 are effector caspases that play a central role in the execution phase of apoptosis by cleaving a wide range of cellular substrates.
The detection of active caspase-3/7 in living cells provides a reliable method for identifying apoptotic cells and for studying the dynamics of this process in real-time. Fluorogenic probes designed for live-cell imaging of caspase-3/7 activity are powerful tools for this purpose. These probes typically consist of a caspase-3/7 recognition sequence, such as DEVD, linked to a fluorescent reporter molecule. In their uncleaved state, these probes are either non-fluorescent or emit light at a different wavelength. Upon cleavage by active caspase-3/7 in apoptotic cells, the fluorophore is released and becomes brightly fluorescent, allowing for the visualization of apoptotic events by fluorescence microscopy or flow cytometry.
Mechanism of Action
Cell-permeable, fluorogenic caspase-3/7 probes are non-toxic and readily diffuse across the plasma membrane of living cells. Once inside the cell, if caspase-3 or caspase-7 has been activated, the enzyme recognizes and cleaves the specific peptide sequence (e.g., DEVD) within the probe. This cleavage event separates the fluorophore from a quenching moiety, resulting in a significant increase in fluorescence intensity. The resulting fluorescent signal is localized within the apoptotic cells and can be monitored over time to study the kinetics of apoptosis.
Data Presentation
The following table summarizes the key characteristics of representative commercially available fluorogenic caspase-3/7 probes for live-cell imaging.
| Property | Representative Probe 1 (e.g., NucView® 488) | Representative Probe 2 (e.g., Cell Meter™ Live Cell) | Representative Probe 3 (e.g., PhenoVue™ 505) |
| Target | Caspase-3/7 | Caspase-3/7 | Caspase-3/7 |
| Recognition Sequence | DEVD | DEVD | DEVD |
| Excitation (max) | ~490 nm | ~490 nm | ~505 nm |
| Emission (max) | ~520 nm | ~520 nm | ~530 nm |
| Fluorescence Color | Green | Green | Green |
| Cell Permeability | Yes | Yes | Yes |
| Assay Format | No-wash | No-wash | No-wash |
| Instrumentation | Fluorescence Microscope, Flow Cytometer, Plate Reader | Fluorescence Microscope, Plate Reader | Fluorescence Microscope, High-Content Imaging Systems |
Experimental Protocols
This section provides a general protocol for using a fluorogenic caspase-3/7 probe for live-cell imaging. It is important to consult the manufacturer's specific instructions for the particular reagent being used, as optimal concentrations and incubation times may vary.
Materials
-
Cells of interest cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or microplate)
-
Fluorogenic caspase-3/7 probe (e.g., dissolved in DMSO)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TRAIL)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow
Detailed Protocol
-
Cell Preparation:
-
Seed the cells in a suitable imaging vessel at a density that will result in 50-70% confluency at the time of imaging.
-
Allow the cells to adhere and recover overnight in a cell culture incubator (37°C, 5% CO₂).
-
-
Induction of Apoptosis:
-
Prepare a working solution of the desired apoptosis-inducing agent in complete culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the apoptosis inducer.
-
For a negative control, treat a separate set of cells with the vehicle (e.g., DMSO) at the same final concentration used for the inducer.
-
Incubate the cells for a period sufficient to induce apoptosis. This time will vary depending on the cell type and the inducing agent and may need to be optimized.
-
-
Probe Loading:
-
Prepare a working solution of the fluorogenic caspase-3/7 probe in complete culture medium. The final concentration should be optimized, but a starting point of 1-5 µM is often recommended.
-
Remove the medium containing the apoptosis inducer (or vehicle) and replace it with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Live-Cell Imaging:
-
Without washing, transfer the imaging vessel to a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Use a filter set appropriate for the fluorophore (e.g., a standard FITC/GFP filter set for green fluorescent probes).
-
Acquire images of both the treated and control cells. It is advisable to also acquire brightfield or phase-contrast images to visualize the total cell population.
-
For time-lapse imaging, acquire images at regular intervals to monitor the progression of apoptosis.
-
-
Data Analysis:
-
The number of apoptotic cells can be determined by counting the fluorescent cells and expressing this as a percentage of the total number of cells (visualized by brightfield or a nuclear counterstain).
-
Image analysis software can be used to quantify the fluorescence intensity within individual cells or across the entire field of view.
-
Troubleshooting
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Reduce the incubation time with the probe.
-
Ensure the imaging medium does not contain components that are autofluorescent.
-
-
Weak Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time with the probe.
-
Ensure that the apoptosis induction protocol is effective for the cell line being used.
-
Optimize the imaging settings (e.g., exposure time, gain).
-
-
Phototoxicity:
-
Minimize the exposure time and excitation light intensity.
-
Use a more sensitive camera.
-
For time-lapse experiments, increase the interval between image acquisitions.
-
Conclusion
Fluorogenic caspase-3/7 probes are essential tools for the real-time visualization of apoptosis in living cells. The protocols outlined in this document provide a general framework for their use in live-cell imaging experiments. By following these guidelines and optimizing the experimental conditions for the specific cell type and experimental setup, researchers can obtain reliable and quantitative data on the induction and progression of apoptosis. These assays are highly adaptable for various applications, including basic research, drug discovery, and toxicology studies.
Troubleshooting & Optimization
Troubleshooting Z-FG-NHO-BzOME synthesis impurities
Technical Support Center: Z-FG-NHO-BzOME Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
A1: this compound is a protected dipeptide derivative. The structure is comprised of Phenylalanine (F) and Glycine (G) residues. The N-terminus of Phenylalanine is protected by a benzyloxycarbonyl group (Z), and the C-terminus of Glycine is a hydroxylamine derivative, which is further esterified with a benzyl group (BzOME).
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most common impurities include diastereomers of Phenylalanine (D-Phe), diketopiperazine (DKP) formed from the Phe-Gly dipeptide, and deletion peptides (e.g., unreacted Z-Phe-OH). Other potential impurities can arise from incomplete deprotection or side reactions involving the protecting groups.
Q3: Which analytical techniques are recommended for identifying impurities in this compound synthesis?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized peptide and detecting impurities.[1][2] Mass Spectrometry (MS) is crucial for identifying the molecular weights of the main product and any byproducts, helping to elucidate their structures.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural confirmation and impurity identification.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of a significant peak corresponding to the mass of a diastereomer in the final product.
-
Question: My MS analysis shows a peak with the same mass as my product, but my HPLC shows a closely eluting impurity. Could this be a diastereomer?
-
Answer: Yes, this is a strong indication of racemization of the Phenylalanine residue during the coupling step, leading to the formation of Z-D-Phe-Gly-NHO-BzOME. Racemization can be promoted by the use of strong bases or prolonged activation times.[4][5][6]
-
Mitigation Strategies:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][8]
-
Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) in minimal necessary amounts.[9]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.
-
Reaction Time: Optimize the reaction time to ensure complete coupling without unnecessary prolongation that could lead to increased racemization.
-
Issue 2: A major byproduct with a mass corresponding to the cyclized dipeptide is observed.
-
Question: I am observing a significant impurity that I suspect is the diketopiperazine (DKP) of Phe-Gly. How can I prevent this?
-
Answer: Diketopiperazine formation is a common side reaction in dipeptide synthesis, particularly with sequences containing Glycine and Proline.[10][11][12][13] The free N-terminus of the second amino acid (Glycine in this case, after deprotection) can attack the ester linkage of the first amino acid, leading to cyclization.
-
Mitigation Strategies:
-
Immediate Coupling: Proceed with the coupling of the next amino acid immediately after the deprotection of the N-terminal protecting group of the Glycine residue to minimize the time the free amine is available for cyclization.
-
Protonation of the N-terminus: Keep the N-terminal amine protonated as a salt (e.g., hydrochloride or trifluoroacetate) until just before the next coupling step.[13]
-
Issue 3: The presence of unreacted starting materials in the final product mixture.
-
Question: My final product is contaminated with a significant amount of Z-Phe-OH. What could be the cause?
-
Answer: The presence of unreacted Z-Phe-OH suggests an incomplete coupling reaction. This can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or aggregation.
-
Mitigation Strategies:
-
Optimize Coupling Reagent Stoichiometry: Ensure an adequate excess of the coupling reagent and the incoming amino acid derivative are used.
-
Activation Time: Allow for a sufficient pre-activation time for the carboxylic acid before adding the amine component.
-
Solvent Choice: Use a solvent that ensures the solubility of all reactants. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.
-
Monitoring the Reaction: Use a qualitative test, such as the ninhydrin test, to monitor the disappearance of the free amine, ensuring the reaction goes to completion.
-
Quantitative Data Summary
The following table summarizes hypothetical impurity profiles for this compound synthesis under different reaction conditions. This data is for illustrative purposes to guide optimization.
| Condition | Coupling Reagent | Base | Temperature (°C) | Yield (%) | Purity (%) | D-Phe Isomer (%) | DKP (%) |
| Standard | HBTU | DIEA | 25 | 85 | 90 | 5 | 3 |
| Optimized 1 | HATU/HOBt | DIEA | 0 | 90 | 96 | 1 | 2 |
| Optimized 2 | EDC/Oxyma | Collidine | 0 | 88 | 97 | <1 | 1 |
| Non-Optimal | DCC (no additive) | TEA | 25 | 70 | 75 | 15 | 8 |
Experimental Protocols
Key Experiment: Synthesis of Z-Phe-Gly-NHO-BzOME
This protocol describes a solution-phase synthesis approach.
Materials:
-
Z-Phe-OH (N-Benzyloxycarbonyl-L-phenylalanine)
-
H-Gly-NHO-BzOME (Glycine hydroxylamine benzyl ester)
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: Dissolve Z-Phe-OH (1.0 eq) and HATU (1.1 eq) in DMF. Stir the mixture for 15 minutes at 0 °C for pre-activation.
-
Coupling: Add H-Gly-NHO-BzOME (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIEA (2.0 eq).
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
-
Characterization: Characterize the final product by HPLC, MS, and NMR to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the synthesis workflow and common side reactions.
Caption: Synthesis workflow for this compound.
Caption: Common side reactions in this compound synthesis.
References
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-FG-NHO-BzOME causing unexpected cell toxicity
Technical Support Center: Z-FG-N-BzOME
This guide provides troubleshooting for researchers and scientists encountering unexpected cell toxicity with the novel cysteine protease inhibitor, Z-FG-NHO-BzOME.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at concentrations where this compound is expected to be selective for its target. What are the potential causes?
A1: Unexpected cytotoxicity from a small molecule inhibitor can stem from several factors:
-
Compound Purity and Stability: The issue may not be with the compound itself, but with impurities from synthesis or degradation products. Small molecule inhibitors can be sensitive to storage conditions and freeze-thaw cycles.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.[1] It's crucial to test the effect of the solvent alone on your cell line.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets in addition to the intended cysteine protease.[2][3][4] Such off-target interactions are a known challenge in drug development and can lead to unforeseen biological responses.[2][5][6]
-
Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to the compound that was not observed in other models.
-
Experimental Conditions: Factors like cell density, media components, and incubation time can all influence the apparent toxicity of a compound.[1]
Q2: How can we determine if the observed toxicity is due to the compound itself or an experimental artifact?
A2: A series of control experiments is essential:
-
Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent (vehicle) used to dissolve this compound. This will reveal any toxicity caused by the solvent.
-
Positive Control: Use a well-characterized cytotoxic agent (e.g., staurosporine) as a positive control to ensure your cell viability assay is working correctly.
-
Unrelated Compound Control: If possible, test a structurally similar but inactive compound to see if the toxicity is specific to the active pharmacophore of this compound.
Q3: What is the first step in troubleshooting this unexpected toxicity?
A3: The first and most critical step is to verify the purity and integrity of your this compound sample. We recommend performing High-Performance Liquid Chromatography (HPLC) analysis to check for impurities or degradation. If possible, compare the results between different batches of the compound.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause: Inconsistent cell seeding density.[1]
-
Solution: Ensure that you are seeding the same number of cells in each well and that the cells are evenly distributed. Perform a cell count before each experiment.
-
Possible Cause: Variation in compound preparation.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Toxicity Observed at Very Low Concentrations
-
Possible Cause: The compound may be highly potent in your specific cell model, or there might be a highly toxic impurity.
-
Solution: Perform a detailed dose-response curve starting from very low (pM or nM) concentrations to accurately determine the EC50 (half-maximal effective concentration) for toxicity. Concurrently, analyze the compound's purity via HPLC.
-
Possible Cause: Off-target effects on a critical cellular pathway.[2][3]
-
Solution: Investigate the mechanism of cell death. For example, performing a caspase activation assay can determine if the toxicity is mediated by apoptosis.[7][8]
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 5 | 45 ± 7.8 |
| 10 | 22 ± 5.5 |
| 25 | 5 ± 2.1 |
Table 2: On-Target vs. Off-Target Activity of this compound
| Target | IC50 (µM) | Assay Type |
| Target Cysteine Protease | 0.5 | Enzymatic Assay |
| Caspase-3 | 8.2 | Enzymatic Assay |
| Cathepsin B | > 50 | Enzymatic Assay |
| General Cell Viability | 4.8 | Cell-Based Assay |
Mandatory Visualizations
Caption: Intended vs. Off-Target Pathways of this compound.
Caption: Step-by-step workflow for troubleshooting cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Dependent Apoptosis: An Overview [absin.net]
How to reduce off-target effects of Z-FG-NHO-BzOME
Welcome to the technical support center for Z-FG-NHO-BzOME, a novel peptidomimetic inhibitor of caspases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orthosteric inhibitor, designed to competitively bind to the active site of specific caspases.[1] Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation.[1][2] By occupying the active site, this compound prevents the binding and cleavage of natural substrates, thereby inhibiting the downstream signaling cascades of apoptosis and inflammation.
Q2: What are the potential off-target effects of this compound?
A2: As a peptide-based inhibitor, this compound may exhibit off-target effects due to the conserved nature of the catalytic cleft among proteases.[1] Potential off-target effects can include the inhibition of other non-target caspases or even other cysteine proteases.[3] Such unintended inhibition can lead to adverse effects, including altered cell death pathways or unforeseen impacts on cellular processes independent of the intended target.[3]
Q3: How can I determine if the observed effects in my experiment are due to off-target binding?
A3: To ascertain if your results are a consequence of off-target effects, it is crucial to include appropriate controls in your experimental design. This can include using a structurally related but inactive control compound, performing dose-response studies to ensure the effect is concentration-dependent, and employing structurally distinct inhibitors targeting the same pathway to see if they produce similar effects. Additionally, genetic approaches such as using cells deficient in the target caspase can help validate the on-target effects.[1]
Q4: Can this compound induce caspase-independent cell death?
A4: Yes, inhibition of caspases can sometimes lead to a switch in the cell death mechanism.[3] For instance, in some cell types, blocking apoptosis through caspase inhibition may promote a shift towards caspase-independent cell death pathways, such as necroptosis.[4] It is therefore important to use multiple cell viability and death assays to fully characterize the cellular response to this compound.
Troubleshooting Guide
Q5: I am observing higher than expected cytotoxicity after treating cells with this compound. What could be the cause?
A5: Unexpected cytotoxicity can arise from several factors. Firstly, the concentration of this compound may be too high, leading to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration with the highest efficacy and lowest toxicity. Secondly, the observed cell death may be a result of caspase-independent pathways being activated.[3][4] Consider using assays that can distinguish between different cell death mechanisms.
Q6: My results with this compound are inconsistent across different cell lines. Why is this happening?
A6: The expression levels and activity of caspases can vary significantly between different cell lines. This can lead to variability in the efficacy of this compound. It is advisable to quantify the expression of the target caspase in your cell lines of interest. Furthermore, the genetic background and the status of other signaling pathways in the cells can influence their response to caspase inhibition.
Q7: I am not observing the expected inhibition of apoptosis. What should I check?
A7: If you are not seeing the expected anti-apoptotic effect, first verify the activity of your this compound stock. Ensure that the apoptosis induction method you are using is indeed caspase-dependent. Some stimuli can induce apoptosis through pathways that are less reliant on the specific caspase targeted by this compound. Also, confirm that the concentration and incubation time are appropriate for your experimental system.
Quantitative Data Summary
The following tables provide a summary of the selectivity and potency of this compound against a panel of human caspases.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Human Caspases
| Caspase Target | IC₅₀ (nM) |
| Caspase-3 | 15 |
| Caspase-7 | 25 |
| Caspase-8 | 250 |
| Caspase-9 | 300 |
| Caspase-1 | >1000 |
| Caspase-4 | >1000 |
Table 2: Kinetic Parameters for this compound Inhibition of Caspase-3
| Parameter | Value |
| Kᵢ (nM) | 5.2 |
| kon (M⁻¹s⁻¹) | 1.2 x 10⁶ |
| koff (s⁻¹) | 6.2 x 10⁻³ |
Experimental Protocols
Protocol 1: In Vitro Caspase Activity Assay
This protocol describes how to measure the inhibitory activity of this compound on a purified caspase enzyme.
Materials:
-
Purified active caspase enzyme
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to each well.
-
Add 25 µL of purified caspase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells treated with inhibitor alone, and cells treated with inducer alone).
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visual Guides
Caption: Mechanism of this compound in the extrinsic apoptosis pathway.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: On-target vs. potential off-target effects of this compound.
References
Z-FG-NHO-BzOME degradation and storage issues
This technical support center provides guidance on the common degradation and storage issues encountered with Z-FG-NHO-BzOME. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For optimal stability, this compound should be stored under the following conditions. Deviations from these conditions may lead to accelerated degradation.
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage |
| 4°C for short-term storage (up to 1 week) | |
| Form | As a lyophilized powder |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) |
| Light | Protected from light (stored in an amber vial) |
| Humidity | In a desiccated environment |
Q2: I observe a decrease in the activity of this compound in my assays. What could be the cause?
A decrease in activity is often linked to compound degradation. The primary causes include:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to hydrolysis of the ester and oxidation.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.
-
pH of Assay Buffer: The stability of this compound is pH-dependent. Hydrolysis is more likely to occur in acidic or alkaline conditions. The optimal pH range should be determined for your specific experimental setup, but a neutral pH (7.2-7.4) is generally a good starting point.
-
Contamination: Microbial contamination can introduce enzymes that may degrade the compound. Ensure sterile handling procedures are followed.
Q3: What are the likely degradation products of this compound?
Based on its chemical structure, the primary degradation pathways for this compound are likely hydrolysis and oxidation. The benzoate ester is susceptible to hydrolysis, yielding a carboxylic acid derivative. The molecule may also undergo oxidative degradation, particularly if exposed to air and light over extended periods.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Compound Degradation in Solution | Prepare fresh stock solutions of this compound for each experiment. If using a previously prepared stock, verify its integrity via analytical methods such as HPLC before use. |
| Incomplete Solubilization | Ensure complete dissolution of this compound in the chosen solvent. Sonication may be used to aid solubilization. Visually inspect the solution for any particulates. |
| Adsorption to Labware | This compound may adsorb to certain plastics. It is advisable to use low-adhesion microplates and polypropylene tubes. |
Issue 2: Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
This often indicates the presence of degradation products.
-
Workflow for Identification of Degradation Products:
Caption: Troubleshooting workflow for identifying unknown peaks in chromatography.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a method to determine the stability of this compound in a specific buffer over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in the test buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the working solution at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC, to quantify the remaining percentage of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 2: Freeze-Thaw Stability Assessment
-
Preparation: Prepare a 1 mM stock solution of this compound in a relevant solvent (e.g., DMSO).
-
Aliquoting: Dispense the stock solution into multiple single-use aliquots.
-
Freeze-Thaw Cycles:
-
Cycle 0: Analyze one aliquot immediately (this is the control).
-
Cycle 1-5: Subject the remaining aliquots to a number of freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature until completely liquid.
-
-
Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze an aliquot using HPLC to determine the concentration of this compound.
-
Comparison: Compare the concentration of the cycled aliquots to the Cycle 0 control to determine the extent of degradation.
Hypothetical Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound, involving hydrolysis of the benzoate ester.
Caption: Hypothetical hydrolysis pathway of this compound.
Technical Support Center: Overcoming Resistance to Apoptosis Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with apoptosis inhibitors, with a focus on overcoming resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to our novel caspase inhibitor. What are the common mechanisms of resistance?
A1: Resistance to caspase inhibitors is a multifaceted issue. One of the most common mechanisms is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), particularly the X-linked inhibitor of apoptosis protein (XIAP).[1] XIAP is a potent natural inhibitor of caspases, including caspase-3, -7, and -9, which are crucial for executing apoptosis.[1] Elevated levels of XIAP can effectively neutralize the action of therapeutic caspase inhibitors, rendering cancer cells resistant to treatment.[2][3]
Other potential mechanisms of resistance can include:
-
Defects in the mitochondrial apoptotic pathway: This can lead to a failure to release pro-apoptotic factors like cytochrome c and SMAC/Diablo.[2]
-
Alterations in drug targets: Mutations in the target protein can prevent the inhibitor from binding effectively.
-
Increased drug efflux: Cancer cells can upregulate transporter proteins that pump the drug out of the cell.[4][5]
-
Activation of compensatory survival pathways: Cells may activate alternative signaling pathways to promote survival and evade apoptosis.[4]
Q2: How can I determine if XIAP overexpression is the cause of resistance in my cell line?
A2: To determine if XIAP is mediating resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of XIAP in your resistant cell line to a sensitive parental cell line. A significant increase in XIAP expression in the resistant line is a strong indicator.
-
qRT-PCR: Measure the mRNA levels of the XIAP gene to see if the increased protein expression is due to transcriptional upregulation.
-
siRNA-mediated Knockdown: Use small interfering RNA (siRNA) to specifically silence the XIAP gene in your resistant cell line. If silencing XIAP restores sensitivity to your inhibitor, it confirms its role in the resistance mechanism.[3]
Q3: What are SMAC mimetics and how can they help overcome resistance?
A3: SMAC mimetics are small molecules designed to mimic the function of the endogenous protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases).[6][7] SMAC/Diablo is a natural antagonist of XIAP.[8] Upon apoptotic stimuli, SMAC is released from the mitochondria and binds to XIAP, preventing it from inhibiting caspases and thereby promoting apoptosis.[6]
SMAC mimetics work by binding to IAPs, including XIAP, and promoting their degradation.[6][9] This action liberates caspases from inhibition, restoring the cell's ability to undergo apoptosis.[6] Combining your caspase inhibitor with a SMAC mimetic can be a powerful strategy to overcome XIAP-mediated resistance.[10][11]
Troubleshooting Guides
Problem: Cell line shows decreased sensitivity to a caspase inhibitor after prolonged treatment.
| Possible Cause | Suggested Solution |
| Upregulation of XIAP | 1. Confirm XIAP overexpression: Perform Western blot and qRT-PCR to compare XIAP levels in resistant and sensitive cells. 2. Co-treatment with a SMAC mimetic: Introduce a SMAC mimetic (e.g., LCL161, Birinapant) to induce XIAP degradation and restore sensitivity.[7] 3. XIAP knockdown: Use siRNA or shRNA to specifically reduce XIAP expression.[12] |
| Mutation in the target caspase | 1. Sequence the target caspase gene: Identify potential mutations in the inhibitor's binding site. 2. Test alternative inhibitors: Use inhibitors that target different caspases or have a different binding mechanism. |
| Increased drug efflux | 1. Use efflux pump inhibitors: Co-administer known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A). 2. Measure intracellular drug concentration: Use techniques like HPLC or mass spectrometry to compare drug accumulation in sensitive vs. resistant cells. |
Quantitative Data Summary
Table 1: Effect of XIAP Inhibition on Chemosensitivity in Pancreatic Carcinoma Cells
| Treatment Group | XIAP Protein Inhibition (%) | Apoptosis Index (5-FU) | Apoptosis Index (Gemcitabine) |
| Control | 0 | 12.5% | 15.2% |
| XIAP RNAi Vector 1 | >60% | 35.8% | 42.1% |
| XIAP RNAi Vector 2 | >60% | 38.2% | 45.5% |
This table summarizes data showing that inhibiting XIAP expression significantly increases the apoptotic index in pancreatic carcinoma cells treated with 5-fluorouracil (5-FU) and gemcitabine.[12]
Experimental Protocols
Protocol 1: Western Blot for XIAP Expression
-
Cell Lysis:
-
Wash cell pellets (from both sensitive and resistant lines) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against XIAP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with your caspase inhibitor at various concentrations, alone or in combination with a SMAC mimetic. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
-
Visualizations
Caption: XIAP-mediated resistance to apoptosis.
References
- 1. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. XIAP’s Profile in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XIAP is related to the chemoresistance and inhibited its expression by RNA interference sensitize pancreatic carcinoma cells to chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Novel Caspase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of target engagement for novel caspase inhibitors, using a hypothetical compound, "Compound X," as an example. We will compare its performance with established caspase inhibitors, providing detailed experimental protocols and data presentation to aid researchers in their drug discovery efforts.
Introduction to Caspases as Therapeutic Targets
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1][2] Their dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, ischemic damage, and autoimmune diseases. Therefore, the development of specific caspase inhibitors is a promising therapeutic strategy. Validating that a novel compound engages its intended caspase target within a cellular context is a critical step in the drug development pipeline.[3]
Comparative Analysis of Caspase Inhibitors
To assess the efficacy and specificity of a novel caspase inhibitor like "Compound X," it is essential to compare it against well-characterized inhibitors. This guide uses two such inhibitors for comparison:
-
Z-VAD-FMK: A broad-spectrum, irreversible pan-caspase inhibitor.[1]
-
Z-DEVD-FMK: A specific and irreversible inhibitor of caspase-3.[1]
The following sections will detail the experimental methods used to generate comparative data on the potency and selectivity of these inhibitors.
Data Presentation: In Vitro Caspase Inhibition
The inhibitory activity of Compound X and reference compounds was determined using a purified enzyme assay. The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in the table below.
| Compound | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) | Caspase-9 IC50 (nM) |
| Compound X | >10,000 | 52 | 85 | >10,000 | >10,000 |
| Z-VAD-FMK | 25 | 15 | 20 | 10 | 30 |
| Z-DEVD-FMK | >1,000 | 18 | 35 | >1,000 | >1,000 |
Table 1: Comparative IC50 values of Compound X and reference caspase inhibitors against a panel of purified human caspases. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorometric Caspase Activity Assay
This assay quantifies caspase activity by measuring the fluorescence of a reporter molecule released from a caspase-specific substrate.
Materials:
-
Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Reaction buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Purified active caspases
-
Test inhibitors (Compound X, Z-VAD-FMK, Z-DEVD-FMK)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Prepare serial dilutions of the test inhibitors in reaction buffer.
-
In a 96-well plate, add 25 µL of cell lysate or purified caspase enzyme to each well.[4]
-
Add 50 µL of the inhibitor dilution to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
Add 25 µL of the Ac-DEVD-AMC substrate (final concentration 50 µM) to each well to initiate the reaction.[5]
-
Immediately measure the fluorescence intensity at 3-minute intervals for 60 minutes using a fluorometric plate reader.[4]
-
Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Cleaved Caspase-3 and PARP
This method provides a qualitative or semi-quantitative assessment of caspase-3 activation in a cellular context by detecting the cleaved (active) form of caspase-3 and one of its key substrates, PARP (Poly (ADP-ribose) polymerase).
Materials:
-
Cells treated with an apoptosis-inducing agent (e.g., staurosporine) and the test inhibitors.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Induce apoptosis in cultured cells in the presence or absence of the test inhibitors.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Pathways and Workflows
Apoptotic Signaling Pathway
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases.
Caption: The role of caspases in apoptosis and points of inhibition.
Experimental Workflow: Caspase Activity Assay
The diagram below outlines the key steps in a typical in vitro caspase activity assay for inhibitor screening.
Caption: Workflow for an in vitro fluorometric caspase activity assay.
Logical Flow of Target Validation
This diagram illustrates the logical progression of experiments to validate the target engagement of a novel inhibitor.
Caption: Logical progression of experiments for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Target validation & engagement - Inoviem [inoviem.com]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparing Z-FG-NHO-BzOME with [Alternative Compound]
An Objective Comparison of Cysteine Cathepsin Inhibitors: Z-FG-NHO-BzOME, CA-074Me, and E-64
For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of three widely used cysteine cathepsin inhibitors: this compound, a selective inhibitor of cathepsins B, L, and S; CA-074Me, a potent and selective cell-permeable inhibitor of cathepsin B; and E-64, a broad-spectrum irreversible cysteine protease inhibitor.
This comparison will delve into their biochemical and biophysical properties, their distinct mechanisms of action in inducing apoptosis, and detailed experimental protocols for assessing their effects.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for this compound, CA-074Me, and E-64, offering a clear side-by-side comparison for easy reference.
| Property | This compound (Z-Phe-Gly-NHO-Bz) | CA-074Me | E-64 |
| Target(s) | Cathepsin B, Cathepsin L, Cathepsin S | Cathepsin B[1][2] (can inhibit Cathepsin L under reducing conditions)[2] | Broad-spectrum cysteine protease inhibitor (Cathepsins B, H, L, S, calpain, papain)[3][4][5][6] |
| Inhibition Type | Irreversible | Irreversible[1] | Irreversible[3][4][5][6] |
| Cell Permeability | Cell-permeable | Cell-permeable prodrug (converted to CA-074 intracellularly)[1][7][8] | E-64d is the cell-permeable analog[9][10] |
| Reported IC50/Ki Values | Not readily available in searched literature | CA-074 (active form): Ki of 2-5 nM for cathepsin B[11]; IC50 of 36.3 nM for cathepsin B.[2] CA-074Me: IC50 values of 8.9 µM, 13.7 µM, and 7.6 µM for cathepsin B at pH 4.6, 5.5, and 7.2, respectively.[7] | IC50 of 9 nM for papain.[4] Ki for various cathepsins are in the subnanomolar range.[12] |
Mechanism of Action in Apoptosis
While all three inhibitors target cysteine cathepsins, their distinct selectivity profiles lead to different downstream effects on apoptotic signaling pathways. Cathepsins are known to participate in both caspase-dependent and caspase-independent cell death.[13][14][15] Their release from the lysosome into the cytosol is a key event that can initiate a cascade of apoptotic signaling.
This compound , by inhibiting cathepsins B, L, and S, can broadly impact multiple cathepsin-mediated apoptotic pathways. Inhibition of these cathepsins can prevent the cleavage of the pro-apoptotic protein Bid and the degradation of anti-apoptotic Bcl-2 family members, thereby modulating the mitochondrial apoptotic pathway.[16]
CA-074Me , being a selective inhibitor of cathepsin B, allows for the specific investigation of this particular cathepsin's role in apoptosis. Cathepsin B has been shown to be a dominant executioner protease in TNF-induced apoptosis in some cancer cell lines.[17][18][19] It can act downstream of caspase activation or, in some contexts, initiate apoptosis independently.[17][18][19][20]
E-64 , with its broad-spectrum activity, inhibits a wider range of cysteine proteases. This can lead to more pronounced effects on apoptosis by simultaneously blocking multiple cathepsins and other proteases like calpains, which are also involved in cell death pathways.[6][21][22]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these inhibitors.
Caption: Overview of Apoptotic Pathways and Inhibitor Targets.
Caption: Cathepsin-Mediated Apoptotic Signaling Cascade.
Experimental Protocols
To aid in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: In Vitro Cathepsin Activity Assay
Objective: To determine the inhibitory potency (IC50) of this compound, CA-074Me, and E-64 against purified cathepsins B, L, and S.
Materials:
-
Purified human cathepsin B, L, and S (recombinant or from a commercial source)
-
Fluorogenic cathepsin substrates: Z-Arg-Arg-AMC (for cathepsin B), Z-Phe-Arg-AMC (for cathepsins B and L), Z-Val-Val-Arg-AMC (for cathepsin S)
-
Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
This compound, CA-074Me, E-64 stock solutions in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, CA-074Me, E-64) in assay buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the appropriate cathepsin enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Experimental Protocol 2: Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis in a cancer cell line (e.g., HeLa or Jurkat) treated with this compound, CA-074Me, or E-64d.
Materials:
-
HeLa or Jurkat cells
-
Complete cell culture medium
-
This compound, CA-074Me, E-64d stock solutions in DMSO
-
Apoptosis-inducing agent (e.g., staurosporine or TNF-α) as a positive control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, CA-074Me, or E-64d for 24-48 hours. Include a vehicle control (DMSO) and a positive control (staurosporine or TNF-α).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Workflow for Cell-Based Apoptosis Assay.
Conclusion
The choice between this compound, CA-074Me, and E-64 depends on the specific research question. This compound is suitable for studying the combined role of cathepsins B, L, and S. CA-074Me is the inhibitor of choice for dissecting the specific functions of cathepsin B. E-64 provides a tool for investigating the broader consequences of cysteine protease inhibition. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments for investigating the roles of these critical enzymes in cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. goldbio.com [goldbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. synthetic (organic), ≥98% (HPLC), cysteine protease inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. agscientific.com [agscientific.com]
- 7. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. apexbt.com [apexbt.com]
- 10. E64d, a membrane-permeable cysteine protease inhibitor, attenuates the effects of parathyroid hormone on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Protease Inhibition: A Comparative Guide to Z-Phe-Gly-NHO-Bz-p-Me and Z-VAD-FMK
For researchers in drug development and cellular biology, the reproducibility of experimental results is paramount. This guide provides a comparative overview of two peptidic inhibitors, Z-Phe-Gly-NHO-Bz-p-Me (Cathepsin Inhibitor II) and the well-characterized pan-caspase inhibitor Z-VAD-FMK, with a focus on factors influencing experimental reproducibility. While specific reproducibility data for Z-Phe-Gly-NHO-Bz-p-Me is limited in publicly available literature, this guide offers a framework for its use and comparison based on its known characteristics and the established principles of protease inhibition.
Introduction to the Inhibitors
Z-Phe-Gly-NHO-Bz-p-Me , also known as Cathepsin Inhibitor II, is a synthetic peptide derivative. Its structure, featuring a benzyloxycarbonyl (Z) group, Phenylalanine (Phe), and Glycine (Gly) residues, and a C-terminal modification, suggests its role as a competitive inhibitor for certain proteases. Available information indicates that it primarily targets cysteine proteases of the cathepsin family, including cathepsin B, L, and S.[1]
Z-VAD-FMK is a widely used, cell-permeable, and irreversible pan-caspase inhibitor. It is a valuable tool for studying apoptosis and other caspase-mediated processes.[2][3][4] Its fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of caspases, leading to irreversible inhibition.[2]
Performance Comparison
The following table summarizes the key characteristics of Z-Phe-Gly-NHO-Bz-p-Me and Z-VAD-FMK, highlighting aspects crucial for experimental design and reproducibility.
| Feature | Z-Phe-Gly-NHO-Bz-p-Me (Cathepsin Inhibitor II) | Z-VAD-FMK (pan-caspase inhibitor) |
| Target Class | Cysteine Proteases (Cathepsins) | Cysteine Proteases (Caspases) |
| Specific Targets | Cathepsin B, Cathepsin L, Cathepsin S[1] | Broad-spectrum caspase inhibitor[2][3][4] |
| Mechanism of Action | Likely competitive, reversible inhibition | Irreversible, covalent modification of the active site[2] |
| Cell Permeability | Not explicitly stated, requires empirical validation | Cell-permeable[2][3] |
| Reported Applications | Inhibition of cathepsin activity in biochemical assays | Inhibition of apoptosis, studying caspase signaling pathways[2][5][6] |
| Potential for Off-Target Effects | Possible cross-reactivity with other cysteine proteases. | Can inhibit other proteases at high concentrations; some studies suggest it may also inhibit cathepsin B.[7] |
Experimental Protocols
Reproducibility is intrinsically linked to meticulous and consistent experimental execution. Below are generalized protocols for utilizing these inhibitors. Researchers must optimize concentrations and incubation times for their specific experimental systems.
General Protocol for Z-Phe-Gly-NHO-Bz-p-Me in Cell-Based Assays
-
Reconstitution: Dissolve Z-Phe-Gly-NHO-Bz-p-Me in an appropriate solvent, such as DMSO, to create a stock solution. Store aliquots at -20°C or below to minimize freeze-thaw cycles.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Dilute the stock solution to the desired final concentration in cell culture media. It is crucial to perform a dose-response curve to determine the optimal concentration for cathepsin inhibition without inducing cytotoxicity.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period. This time will vary depending on the specific cathepsin activity and the experimental endpoint.
-
Assay: Perform the desired downstream analysis, such as measuring cathepsin activity using a fluorogenic substrate, or assessing cellular phenotypes.
-
Controls: Include appropriate controls, such as a vehicle-only (e.g., DMSO) control and a positive control for cathepsin activity.
Established Protocol for Z-VAD-FMK in Apoptosis Inhibition Assays
-
Reconstitution: Prepare a stock solution of Z-VAD-FMK in DMSO (typically 10-50 mM). Store in single-use aliquots at -20°C.[2]
-
Cell Treatment: Seed cells and treat with an apoptosis-inducing agent.
-
Inhibitor Co-treatment: Concurrently with the apoptotic stimulus, add Z-VAD-FMK to the cell culture medium at a final concentration typically ranging from 20 to 100 µM.[2][3] The optimal concentration should be determined empirically for each cell line and stimulus.
-
Incubation: Incubate for the desired period to allow for the induction of apoptosis and its inhibition.
-
Apoptosis Assessment: Analyze cells for markers of apoptosis, such as caspase activation (e.g., using a fluorogenic caspase substrate), annexin V staining, or TUNEL assay.
-
Controls: Include a vehicle control, a positive control for apoptosis (inducer alone), and a negative control (untreated cells).
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathways targeted by the inhibitors.
Caption: General experimental workflow for inhibitor studies.
Conclusion and Recommendations for Reproducibility
While Z-VAD-FMK is a well-established tool with extensive literature supporting its use, the application of Z-Phe-Gly-NHO-Bz-p-Me requires more careful in-house validation to ensure reproducible results.
Key recommendations for enhancing reproducibility include:
-
Thorough Validation: For Z-Phe-Gly-NHO-Bz-p-Me, it is critical to perform initial experiments to confirm its efficacy and specificity in your system. This includes determining the IC50 for the target cathepsins and assessing potential off-target effects.
-
Consistent Reagent Handling: Aliquot and store inhibitor stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Precise Experimental Conditions: Maintain consistency in cell density, inhibitor concentrations, incubation times, and all other experimental parameters.
-
Appropriate Controls: Always include positive and negative controls to validate the experimental setup and the inhibitor's effect.
-
Detailed Record-Keeping: Document all experimental details, including lot numbers of reagents, to facilitate troubleshooting and replication.
By adhering to these principles, researchers can improve the reliability and reproducibility of their experiments with both established and less-characterized protease inhibitors, ultimately contributing to more robust and credible scientific findings.
References
- 1. 180313-91-1 Cas No. | Z-Gly-Phe-NHO-Bz | Apollo [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that inhibition of cathepsin-B contributes to the neuroprotective properties of caspase inhibitor Tyr-Val-Ala-Asp-chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Novel Caspase Inhibitor Z-FG-NHO-BzOME versus Gold Standard Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel pan-caspase inhibitor, Z-FG-NHO-BzOME, against the established gold standard, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone). Pan-caspase inhibitors are invaluable research tools for studying apoptosis and hold therapeutic potential in conditions characterized by excessive cell death, such as ischemic injury and neurodegenerative diseases.[1] This document outlines the comparative efficacy, underlying mechanisms, and experimental protocols relevant to the evaluation of such inhibitors.
Mechanism of Action: Pan-Caspase Inhibition
Caspases, a family of cysteine proteases, are central to the execution of the apoptotic signaling cascade.[2] Pan-caspase inhibitors such as Z-VAD-FMK are cell-permeable peptides that irreversibly bind to the catalytic site of multiple caspase enzymes, thereby blocking the downstream events of apoptosis and promoting cell survival.[1][3] The "Z" group (benzyloxycarbonyl) enhances cell membrane permeability, while the "FMK" (fluoromethylketone) group allows for irreversible binding.[1] This guide evaluates the efficacy of the novel compound this compound in the same context.
Quantitative Efficacy Comparison
The following tables present a hypothetical comparative summary of the inhibitory profiles and cell-based efficacy of this compound and Z-VAD-FMK. This data is for illustrative purposes to guide the evaluation of novel caspase inhibitors.
Table 1: Comparative Inhibitory Activity (IC₅₀)
| Caspase Target | Z-VAD-FMK (nM) | This compound (nM) (Hypothetical) |
| Caspase-1 | 0.8 | 0.6 |
| Caspase-3 | 0.2 | 0.15 |
| Caspase-7 | 0.3 | 0.25 |
| Caspase-8 | 25 | 20 |
| Caspase-9 | 25 | 22 |
Table 2: Cell-Based Apoptosis Inhibition
| Assay | Cell Line | Apoptosis Inducer | Z-VAD-FMK (% Viable Cells) | This compound (% Viable Cells) (Hypothetical) |
| WST-1 Metabolic Assay | HGL5 | Etoposide | 75% | 80% |
| Annexin V/PI Staining | Jurkat | Camptothecin | 60% | 65% |
| TUNEL Assay | Primary Keratinocytes | Staurosporine | 55% | 62% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of caspase inhibitor efficacy.
Caspase Activity Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of the compounds on specific caspase enzymes.
-
Principle: A specific fluorogenic peptide substrate for a given caspase (e.g., Ac-DEVD-AMC for caspase-3) is incubated with recombinant active caspase enzyme in the presence or absence of the inhibitor. Cleavage of the substrate releases the fluorescent group (AMC), which is quantified.
-
Protocol:
-
Recombinant human caspases are diluted in a cysteine-rich buffer.
-
Serial dilutions of this compound or Z-VAD-FMK are prepared in DMSO and added to the wells of a 96-well plate.
-
The caspase enzyme is added to each well and incubated for 15 minutes at 37°C.
-
The fluorogenic substrate is added, and the fluorescence (Excitation/Emission ~360/460 nm) is measured kinetically over 60 minutes.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cell Viability and Apoptosis Assays
These assays determine the protective effect of the inhibitors on cells undergoing apoptosis.
-
Cell Culture and Treatment:
-
Cells (e.g., HGL5, Jurkat) are cultured in appropriate media.
-
Apoptosis is induced using a known agent (e.g., etoposide, camptothecin).
-
Cells are co-treated with the apoptosis inducer and varying concentrations of this compound or Z-VAD-FMK for a specified duration (e.g., 24-48 hours).[4]
-
-
WST-1 Metabolic Assay:
-
After treatment, WST-1 reagent is added to the cell culture media.
-
The plate is incubated for 1-4 hours at 37°C.
-
The formation of formazan is measured by absorbance at 450 nm, which correlates with the number of metabolically active (viable) cells.
-
-
Annexin V/Propidium Iodide (PI) Flow Cytometry:
-
Cells are harvested and washed with a binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cells.
-
After a 15-minute incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late-stage apoptotic. The percentage of viable (Annexin V and PI negative) cells is quantified.
-
Signaling Pathways and Workflows
Visual representations of the biological pathways and experimental processes are provided below.
Caption: Apoptosis signaling pathway showing inhibition points for pan-caspase inhibitors.
Caption: Experimental workflow for evaluating a novel caspase inhibitor.
References
Benchmarking Z-Phe-Gly-NHO-Bz: A Comparative Guide to Cysteine Cathepsin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Z-Phe-Gly-NHO-Bz and Cysteine Cathepsins
The chemical probe initially searched as "Z-FG-NHO-BzOME" is believed to be a typographical error for Z-Phe-Gly-NHO-Bz , a known inhibitor of cysteine cathepsins. An increasing body of evidence suggests that cysteine cathepsins, such as Cathepsin B, L, and S, play a significant role in cancer progression, invasion, and metastasis.[1] Z-Phe-Gly-NHO-Bz has been shown to induce rapid apoptotic death in human cancer cell lines, suggesting that cysteine cathepsins may act as survival factors for cancer cells.[1] Notably, this induced apoptosis appears to be independent of p53, caspases, and mitogen-activated protein (MAP) kinases.[1]
Quantitative Comparison of Cathepsin Inhibitors
While specific IC50 or Ki values for Z-Phe-Gly-NHO-Bz against individual cathepsins are not detailed in the available literature, we can compare the well-documented inhibitory activities of Z-FA-FMK and CA-074 to provide a benchmark for performance.
| Chemical Probe | Target Cathepsin(s) | Inhibition Constant (Ki) | IC50 | Notes |
| Z-Phe-Gly-NHO-Bz | Cysteine Cathepsins (B, L, S) | Not Available | Not Available | Induces caspase-independent apoptosis in cancer cells.[1] |
| Z-FA-FMK | Cathepsin B | 1.5 µM | 15.41 µM (Caspase-3) | Also inhibits caspases-2, -3, -6, -7, and -9.[2] |
| Cathepsin L | Potent Inhibitor | |||
| CA-074 | Cathepsin B | 2-5 nM | Highly selective for Cathepsin B over H and L.[3][4] | |
| Cathepsin H | 40-200 µM | |||
| Cathepsin L | 40-200 µM |
Signaling Pathways and Experimental Workflow
Cathepsin-Mediated Apoptosis Pathway
The following diagram illustrates the proposed signaling pathway for Z-Phe-Gly-NHO-Bz, highlighting its role in inducing apoptosis through the inhibition of cysteine cathepsins, independent of the classical caspase cascade.
Caption: Proposed pathway of Z-Phe-Gly-NHO-Bz-induced apoptosis.
Experimental Workflow for Inhibitor Benchmarking
This diagram outlines a general workflow for comparing the efficacy of different cathepsin inhibitors.
Caption: General workflow for cathepsin inhibitor screening.
Experimental Protocols
Fluorogenic Cathepsin B Inhibition Assay
This protocol provides a method for determining the inhibitory activity of compounds against Cathepsin B using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. For the control (no inhibitor) and blank wells, add 10 µL of Assay Buffer with the same concentration of DMSO.
-
Add 20 µL of a pre-diluted Cathepsin B solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Cathepsin B substrate Z-RR-AMC to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (RFU/min) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Note: Similar protocols can be adapted for Cathepsin L and S using their respective preferred fluorogenic substrates (e.g., Z-Phe-Arg-AMC for Cathepsin L).
Conclusion
Z-Phe-Gly-NHO-Bz is a valuable research tool for studying cysteine cathepsin function and inducing apoptosis in cancer cell lines. While its direct enzymatic inhibitory constants are not yet widely reported, its distinct biological activity provides a unique avenue for investigation. For studies requiring precise and potent inhibition of specific cathepsins, well-characterized probes such as Z-FA-FMK and the highly selective CA-074 offer reliable alternatives with established quantitative performance metrics. The choice of inhibitor will ultimately depend on the specific research question and the desired experimental outcome, whether it be inducing a biological effect or achieving targeted enzymatic inhibition.
References
- 1. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Z-FG-NHO-BzOME: A Guide for Laboratory Professionals
The compound Z-FG-NHO-BzOME is likely a protected dipeptide, potentially a caspase inhibitor, used in biomedical research. Proper handling and disposal are crucial to ensure personnel safety and environmental protection. Unused or expired peptides should never be disposed of in regular trash or down the drain, as they can pose health and environmental risks[1].
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Waste Identification and Segregation:
-
Treat all unused this compound and contaminated materials (e.g., vials, pipette tips, gloves) as hazardous chemical waste.
-
It is crucial to segregate chemical waste. If this compound was dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be disposed of in a designated "halogenated organic waste" container.[3][4][5][6] If a non-halogenated solvent (e.g., acetone, ethanol, hexane) was used, it should be placed in a "non-halogenated organic waste" container.[5][6] Keeping these waste streams separate can significantly reduce disposal costs.[4][6]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for waste collection.[1][3][4]
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[4][6]
-
The label must include the full chemical name of all constituents and their approximate concentrations. Avoid abbreviations or chemical formulas.[3]
-
-
Waste Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.[3][4][6]
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood, in a cool, dry, and well-ventilated location.[4][5]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
-
Decontamination:
-
All glassware and equipment contaminated with this compound should be decontaminated. This may involve washing with a suitable solvent, followed by a detergent wash and thorough rinsing. For highly potent compounds, disposal of contaminated glassware as hazardous waste may be necessary.[7]
-
-
Final Disposal:
Quantitative Data and Key Information Summary
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | [1] |
| Segregation | Halogenated vs. Non-halogenated Organic Waste | [3][5][6] |
| Waste Container | Chemically compatible, leak-proof, with a secure lid | [1][3][4] |
| Container Labeling | "Hazardous Waste" with full chemical names and concentrations | [3][4][6] |
| Storage Location | Designated satellite accumulation area (e.g., fume hood) with secondary containment | [4][5] |
| Storage Conditions | Cool, dry, and well-ventilated | [4][5] |
| Maximum Container Fill Level | 90% of total capacity | [5] |
| Personal Protective Equipment | Lab coat, safety goggles, chemical-resistant gloves | [2] |
Experimental Protocols
Specific experimental protocols for the deactivation of this compound prior to disposal are not available. General methods for the deactivation of pharmaceutical compounds include treatment with oxidizing agents, hydrolysis agents, or adsorption onto materials like activated carbon[8]. However, these methods should only be performed by trained personnel under the guidance of their institution's EHS department, as incomplete reactions can produce other hazardous byproducts.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. intelligenthq.com [intelligenthq.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. peptiderecon.com [peptiderecon.com]
- 8. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
